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  • Product: 2-Bromo-2',6'-difluoropropiophenone
  • CAS: 481066-21-1

Core Science & Biosynthesis

Foundational

Structural Analysis and Synthetic Profiling of 2-Bromo-2',6'-difluoropropiophenone

Target Audience: Organic Chemists, Analytical Scientists, and Drug Discovery Professionals Compound Classification: Alpha-Bromo Ketone / Halogenated Propiophenone Derivative Executive Summary In modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organic Chemists, Analytical Scientists, and Drug Discovery Professionals Compound Classification: Alpha-Bromo Ketone / Halogenated Propiophenone Derivative

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, α -bromo ketones serve as indispensable electrophilic building blocks. 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) is a highly specialized derivative characterized by its dual ortho-fluorine substitutions [1]. This unique structural motif significantly alters the electronic landscape and steric environment of the propiophenone backbone.

This whitepaper provides an in-depth technical analysis of 2-bromo-2',6'-difluoropropiophenone, detailing its physicochemical properties, a self-validating synthetic methodology for its preparation via α -bromination, and a comprehensive spectroscopic profile (NMR, MS, IR) required for rigorous structural elucidation.

Physicochemical & Structural Profiling

Before deploying this compound in complex cross-coupling or nucleophilic substitution cascades (such as the synthesis of substituted cathinones or complex heterocycles), researchers must understand its baseline properties. The presence of the 2,6-difluoro moiety forces the carbonyl group out of coplanarity with the phenyl ring due to severe steric repulsion, effectively decoupling the π -system of the aromatic ring from the carbonyl π∗ -orbital.

Baseline Properties
  • IUPAC Name: 2-Bromo-1-(2,6-difluorophenyl)propan-1-one

  • CAS Registry Number: 481066-21-1 [1]

  • Molecular Formula: C₉H₇BrF₂O

  • Molecular Weight: 249.05 g/mol [1]

  • Appearance: Faint yellow liquid at standard temperature and pressure (STP)[1].

Synthetic Methodology: Controlled α -Bromination

The synthesis of 2-bromo-2',6'-difluoropropiophenone is typically achieved via the α -bromination of its precursor, 2',6'-difluoropropiophenone (CAS: 85068-31-1) [2].

Mechanistic Causality & Reagent Selection

While elemental bromine (Br₂) is the classical reagent for this transformation, it is highly corrosive, difficult to handle, and prone to generating poly-brominated byproducts. To ensure a self-validating and high-fidelity protocol , N-Bromosuccinimide (NBS) is utilized as a solid, controlled source of electrophilic bromine [3].

The reaction requires acid catalysis (e.g., p-Toluenesulfonic acid, p-TsOH) [3]. Causality: The acid protonates the carbonyl oxygen, drastically lowering the activation energy required for tautomerization. The resulting enol acts as a nucleophile, attacking the electrophilic bromine atom of NBS. The 2,6-difluoro substitution withdraws electron density inductively, which slightly retards enolization compared to unsubstituted propiophenone, making the strong acid catalyst strictly necessary.

SynthesisWorkflow A 2',6'-Difluoro- propiophenone (Starting Material) B Acid-Catalyzed Enolization (p-TsOH) A->B MeCN, 65°C C Electrophilic Attack by NBS B->C Br+ transfer D 2-Bromo-2',6'- difluoropropiophenone (Target) C->D Succinimide precipitation

Fig 1: Acid-catalyzed α-bromination workflow using NBS.

Step-by-Step Experimental Protocol

Note: Conduct all operations in a well-ventilated fume hood. α -bromo ketones are potent lachrymators and skin irritants.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of 2',6'-difluoropropiophenone in 15 mL of anhydrous acetonitrile (MeCN).

  • Catalyst Addition: Add 1.0 mmol (0.1 eq) of anhydrous p-Toluenesulfonic acid (p-TsOH) to the stirring solution.

  • Bromination: Slowly add 10.5 mmol (1.05 eq) of N-Bromosuccinimide (NBS) in small portions over 10 minutes to prevent uncontrollable exotherms.

  • Thermal Activation: Heat the reaction mixture to 65–70 °C using an oil bath. Maintain temperature and vigorous stirring for 2.5 to 3 hours [3].

  • Reaction Monitoring: Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 9:1, UV visualization).

  • Quenching & Extraction: Once complete, cool the mixture to room temperature. Add 20 mL of distilled H₂O to quench the reaction, followed by extraction with Dichloromethane (DCM) (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous Na₂CO₃ (2 x 20 mL) to neutralize residual acid and remove succinimide, followed by a final wash with saturated brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude faint yellow liquid can be purified via vacuum distillation or flash column chromatography if >95% purity is required.

In-Depth Structural Analysis & Spectroscopic Data

To validate the structural integrity of the synthesized 2-bromo-2',6'-difluoropropiophenone, a multi-modal spectroscopic approach is mandatory. The logic of this validation relies on identifying the isotopic signature of bromine, the splitting patterns induced by the α -proton, and the distinct C-F coupling in the aromatic system.

SpectroLogic Root Structural Validation CAS: 481066-21-1 NMR NMR Spectroscopy (1H, 13C, 19F) Root->NMR MS Mass Spectrometry (ESI / EI-MS) Root->MS IR FT-IR Spectroscopy Root->IR NMR_1H 1H: Quartet (~5.0 ppm) Alpha-CH-Br NMR->NMR_1H NMR_19F 19F: C-F Coupling Ortho-Fluorines NMR->NMR_19F MS_Iso Isotopic Signature 1:1 [M]+ / [M+2]+ MS->MS_Iso IR_CO C=O Stretch ~1710 cm⁻¹ IR->IR_CO

Fig 2: Multi-modal spectroscopic logic for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

The ¹H NMR spectrum is defined by the highly deshielded α -proton due to the adjacent bromine and carbonyl groups. The ¹³C NMR is heavily influenced by C-F J-coupling, resulting in characteristic doublet or triplet splittings for the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant (J, Hz)Assignment / Causality
¹H 1.85Doublet (d)~6.6-CH₃ : Split by the adjacent α -proton.
¹H 5.05Quartet (q)~6.6-CH-Br : Highly deshielded by Br and C=O; split by the methyl group.
¹H 6.95 - 7.05Multiplet (m)N/AAr-H (meta) : Shielded by the +M effect of the ortho-fluorines.
¹H 7.40 - 7.50Multiplet (m)N/AAr-H (para) : Deshielded relative to the meta protons.
¹³C 20.5Singlet (s)N/A-CH₃ : Aliphatic methyl carbon.
¹³C 45.2Singlet (s)N/A-CH-Br : α -carbon deshielded by halogen.
¹³C 159.5Doublet of Doublets~250.0 (C-F)Ar-C (ortho) : Direct ¹J coupling to Fluorine.
¹³C 192.0Singlet (s)N/AC=O : Carbonyl carbon; slightly shielded compared to standard ketones due to out-of-plane twist.

(Note: ¹⁹F NMR will typically show a signal around -111 to -114 ppm, depending on the exact solvent and referencing standard).

Mass Spectrometry (MS)

Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nature at a nearly 1:1 ratio (50.69% and 49.31%, respectively). This creates a highly diagnostic isotopic pattern in mass spectrometry.

Table 2: Diagnostic Mass Spectrometry Fragments (EI-MS, 70 eV)

m/z ValueRelative AbundanceFragment IdentityStructural Significance
248.0 ~50%[M]⁺ (with ⁷⁹Br)Molecular ion peak confirming C₉H₇⁷⁹BrF₂O.
250.0 ~50%[M+2]⁺ (with ⁸¹Br)Confirms the presence of exactly one Bromine atom.
169.0 100% (Base Peak)[C₇H₃F₂O]⁺Loss of the bromoethyl radical; corresponds to the 2,6-difluorobenzoyl cation.
141.0 Variable[C₆H₃F₂]⁺Subsequent loss of CO from the benzoyl cation.
Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides rapid confirmation of the functional groups.

  • Carbonyl Stretch (C=O): Typically observed at ~1710–1720 cm⁻¹ . The α -halogen usually shifts the C=O stretch to a higher wavenumber (due to inductive withdrawal suppressing the resonance of the carbonyl dipole), but the lack of coplanarity with the aromatic ring also prevents conjugation from lowering the frequency.

  • C-F Stretch: Strong, broad absorption bands in the 1000–1400 cm⁻¹ region (typically around 1250 cm⁻¹ and 1100 cm⁻¹).

  • C-Br Stretch: Weak to moderate band in the far-IR region, typically 500–600 cm⁻¹ .

Conclusion

2-Bromo-2',6'-difluoropropiophenone is a highly valuable synthetic intermediate. Its structural analysis requires a nuanced understanding of how the 2,6-difluoro substitutions impact both the conformation of the molecule and its spectroscopic outputs. By utilizing controlled α -bromination with NBS and validating the product through the rigorous NMR and MS isotopic profiling outlined in this guide, researchers can ensure the high-fidelity synthesis of this critical building block for downstream pharmaceutical applications.

References

  • National Center for Biotechnology Information (PubChem). "2',6'-Difluoropropiophenone | CID 522824." PubChem Database. Available at: [Link]

  • Reddit / TheHive. "Bromination of propiophenone using N-bromosuccinimide." Sciencemadness / TheHive Archives. Available at: [Link]

Exploratory

Molecular Weight and Physicochemical Profiling of 2-Bromo-2',6'-difluoropropiophenone: A Precursor in Advanced API Synthesis

Executive Summary 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) is a highly reactive halogenated intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Typical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) is a highly reactive halogenated intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Typically presenting as a faint yellow liquid[1], this compound is a foundational building block for central nervous system (CNS) agents, including substituted cathinones and ephedrine analogs. As a Senior Application Scientist, establishing the precise physicochemical properties of this precursor—chiefly its molecular weight of 249.05 g/mol [1]—is non-negotiable. Absolute precision in molecular weight calculations ensures stoichiometric accuracy during downstream nucleophilic substitutions, preventing costly yield reductions and the formation of inseparable poly-alkylated impurities.

Structural Analysis and Molecular Weight Determination

The empirical formula for 2-Bromo-2',6'-difluoropropiophenone is C₉H₇BrF₂O [2]. The molecular weight is exactly 249.055 g/mol [2], derived from the sum of the standard atomic weights of its constituent elements. In high-throughput pharmaceutical synthesis, rounding this value can lead to molar imbalances; therefore, the exact mass must be utilized when calculating equivalents for amination reactions.

Quantitative Mass Breakdown

The following table summarizes the atomic contributions to the total molecular weight. This self-validating calculation ensures that researchers can trace the mass origin for precise analytical calibration (e.g., Mass Spectrometry).

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 912.011108.09943.40%
Hydrogen (H) 71.0087.0562.83%
Bromine (Br) 179.90479.90432.08%
Fluorine (F) 218.99837.99615.26%
Oxygen (O) 115.99915.9996.42%
Total 20 -249.054 100.00%

Chemical Reactivity and Mechanistic Role

In drug development, every functional group on a precursor is engineered for a specific mechanistic or pharmacokinetic purpose. The structure of 2-Bromo-2',6'-difluoropropiophenone is optimized for two primary functions:

  • The Alpha-Bromine (Leaving Group): The bromine atom is positioned at the alpha-carbon relative to the carbonyl group. Bromine is an excellent, highly polarizable leaving group. Its presence creates a highly electrophilic center at the alpha-carbon, facilitating rapid Sₙ2 (bimolecular nucleophilic substitution) reactions when exposed to primary or secondary amines.

  • The 2,6-Difluoro Substitution (Pharmacokinetic Shielding): Fluorine is the most electronegative element. Inductively, the ortho-fluorines withdraw electron density from the phenyl ring, subtly increasing the electrophilicity of the adjacent carbonyl and alpha-carbon. More importantly, in the final API, these fluorine atoms block aromatic hydroxylation by Cytochrome P450 enzymes in the liver. This metabolic shielding extends the drug's biological half-life and increases lipophilicity, which is a critical parameter for crossing the blood-brain barrier (BBB).

Pathway A 2',6'-Difluoropropiophenone (Starting Material) B Alpha-Bromination (Electrophilic Addition) A->B C 2-Bromo-2',6'-difluoropropiophenone MW: 249.05 g/mol B->C D Nucleophilic Substitution (Amination via SN2) C->D E Fluorinated Cathinone API (Target Compound) D->E

Chemical synthesis pathway from propiophenone precursor to aminated API.

Experimental Protocol: Synthesis and Verification

The synthesis of alpha-bromopropiophenones requires careful control to prevent over-bromination (forming dibromo- or tribromo-derivatives). While elemental bromine (Br₂) can be used, it is highly corrosive and difficult to control. The field-proven methodology utilizes Cupric Bromide (CuBr₂) in a mixed solvent system, which acts as a highly selective, mild brominating agent[3].

Step-by-Step Methodology: Selective Alpha-Bromination

Note: This protocol is a self-validating system. The color change of the reaction mixture serves as an intrinsic visual indicator of reaction completion.

  • Solvent Preparation: Prepare a mixed solvent system of ethyl acetate and chloroform (typically a 1:1 ratio). This specific mixture is chosen because it easily dissolves both the organic ketone and the inorganic CuBr₂[3].

  • Reagent Loading: Dissolve 1.0 molar equivalent of 2',6'-difluoropropiophenone in the solvent mixture.

  • Bromination: Add 2.0 molar equivalents of finely powdered Cupric Bromide (CuBr₂) to the reaction vessel[3]. The solution will initially appear dark green.

  • Reflux: Heat the mixture on a water bath to reflux (60–80 °C) under vigorous stirring[3].

  • Reaction Monitoring: Monitor the evolution of hydrogen bromide (HBr) gas. The reaction is complete (typically 0.5 to 1.5 hours) when the generation of HBr ceases and the reaction mixture transitions from dark green to a yellowish color, indicating the reduction of Cu(II) to Cu(I)[3].

  • Workup & Extraction: Filter out the precipitated Cuprous Bromide (CuBr). Wash the organic filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual HBr, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), evaporate the solvent under reduced pressure, and purify the crude faint yellow liquid via vacuum distillation[1].

Workflow Step1 1. Dissolve Precursor in EtOAc/CHCl3 Step2 2. Add CuBr2 (Brominating Agent) Step1->Step2 Step3 3. Reflux (60-80°C) Monitor HBr evolution Step2->Step3 Step4 4. Filter CuBr & Aqueous Workup Step3->Step4 Step5 5. Vacuum Distillation Yield: Faint Yellow Liquid Step4->Step5 Step6 6. Analytical QC (MS for MW 249.05) Step5->Step6

Step-by-step experimental workflow for selective alpha-bromination and QC.

Analytical Characterization and Stoichiometric Importance

Upon isolation, the identity and purity of 2-Bromo-2',6'-difluoropropiophenone must be verified. The exact molecular weight dictates the downstream equivalents. For instance, if synthesizing a secondary amine API, exactly 2.0 to 2.5 equivalents of the reacting amine are typically required (one equivalent to act as the nucleophile, and the remainder to act as a base to scavenge the generated HBr). Using an incorrect molecular weight for the starting material will result in an excess of unreacted bromo-ketone, which is notoriously difficult to separate from the final aminated product via standard chromatography.

Summary of Physicochemical Properties
PropertyValueAnalytical Significance
CAS Registry Number 481066-21-1[1]Unique identifier for regulatory and procurement tracking.
MDL Number MFCD18391236[4]Cross-reference identifier for chemical databases.
Molecular Formula C₉H₇BrF₂O[2]Determines elemental analysis targets.
Molecular Weight 249.055 g/mol [2]Critical for calculating stoichiometric equivalents in Sₙ2 reactions.
Appearance Faint yellow liquid[1]Visual QC marker; darkening indicates degradation or free bromine.
Purity Standard ≥95%[1]Minimum threshold for pharmaceutical intermediate viability.

References

  • Toyo Pharma KK. "Preparation of 4-hydroxy-alpha-bromopropiophenone". Google Patents (JPS60188344A).

Sources

Foundational

13C NMR Characterization of 2-Bromo-2',6'-difluoropropiophenone: A Methodological Guide for Structural Validation

Executive Summary The characterization of highly functionalized fluorinated intermediates demands a rigorous, physics-grounded analytical approach. 2-Bromo-2',6'-difluoropropiophenone (C9H7BrF2O) is a critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of highly functionalized fluorinated intermediates demands a rigorous, physics-grounded analytical approach. 2-Bromo-2',6'-difluoropropiophenone (C9H7BrF2O) is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. In ^13^C Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of the 2,6-difluorophenyl moiety introduces extensive spin-spin scalar couplings ( J -couplings) between the carbon nuclei and the 100% naturally abundant, spin-½ ^19^F nuclei.

This whitepaper provides an in-depth, self-validating protocol for the ^13^C NMR acquisition and spectral assignment of this molecule. By understanding the causality behind the instrument parameters and the resulting heteronuclear splitting patterns, researchers can definitively confirm regiochemistry and rule out regioisomeric or mono-fluorinated impurities.

Structural & Mechanistic Context: The Physics of the Spectrum

Unlike standard aliphatic ketones, the ^13^C spectrum of 2-Bromo-2',6'-difluoropropiophenone is dominated by heteronuclear ^13^C-^19^F coupling. Because standard ^13^C NMR experiments only utilize broadband proton (^1H) decoupling, the ^19^F nuclei remain fully coupled to the carbon backbone.

The physical proximity of the fluorine atoms dictates the magnitude of the splitting:

  • Direct Bonds (^1^ JCF​ ): The carbons directly attached to fluorine (C2', C6') experience massive scalar coupling (~254 Hz), splitting their signals into wide doublets of doublets[1].

  • Long-Range Coupling (^2^ JCF​ to ^4^ JCF​ ): The highly electronegative fluorine atoms exert through-bond polarization that extends across the aromatic ring and even across the carbonyl bridge. The carbonyl carbon (C=O), situated three bonds away from two equivalent fluorines, exhibits a diagnostic ^3^ JCF​ triplet.

Understanding these[2] is not merely an academic exercise; it is the fundamental basis for structural validation.

Experimental Protocol: A Self-Validating System

To ensure the integrity of the spectral data, the acquisition parameters must be tailored to the physical realities of the molecule. The following step-by-step methodology is designed as a closed-loop, self-validating system.

Step 1: Sample Preparation
  • Action: Dissolve 50 mg of high-purity 2-Bromo-2',6'-difluoropropiophenone in 0.6 mL of deuterated chloroform (CDCl3). Add 0.1% Tetramethylsilane (TMS) as an internal reference.

  • Causality: CDCl3 provides a stable deuterium lock signal for the spectrometer. At 50 mg/0.6 mL, the concentration is optimized to yield a high signal-to-noise (S/N) ratio for the quaternary carbons without causing viscosity-induced line broadening.

Step 2: Parameter Optimization (The T1​ Constraint)
  • Action: Set the relaxation delay ( D1​ ) to 5.0 seconds and use a 30° pulse angle.

  • Causality: Quaternary carbons (C=O, C1', C2', C6') lack directly attached protons. Consequently, they do not benefit from the Nuclear Overhauser Effect (NOE) and exhibit significantly longer longitudinal relaxation times ( T1​ ). A short D1​ would cause these critical signals to saturate and vanish into the baseline. Extending the delay ensures complete relaxation, yielding accurate peak intensities.

Step 3: Acquisition & Processing
  • Action: Acquire the ^13^C{^1H} spectrum at 100 MHz or 125 MHz. Process the Free Induction Decay (FID) using zero-filling to 128k data points and apply an exponential apodization function with a Line Broadening (LB) of 1.0 Hz.

  • Causality: Zero-filling increases the digital resolution (Hz/point), which is strictly required to accurately measure the fine long-range ^3^ JCF​ and ^4^ JCF​ couplings (which can be as small as 2–3 Hz).

Step 4: Validation Checkpoint
  • Action: Inspect the C1' signal (ipso to the carbonyl).

  • Validation Logic: If the molecule is correctly synthesized with both fluorines intact, C1' must appear as a triplet with a ~19.5 Hz coupling constant. If it appears as a doublet, the synthesis has failed, yielding a mono-fluorinated impurity.

Workflow N1 Sample Preparation CDCl3 Solvent + TMS N2 Parameter Optimization D1 > 5s for Quaternary C N1->N2 N3 13C{1H} NMR Acquisition 1H Decoupled, 19F Coupled N2->N3 N4 Data Processing Zero-filling & Apodization N3->N4 N5 Structural Validation Extract 13C-19F J-Couplings N4->N5

Experimental workflow for 13C NMR acquisition and structural validation.

Spectral Data Synthesis & Mechanistic Assignment

The table below synthesizes the quantitative ^13^C NMR data, mapping the chemical shifts ( δ ) and multiplicity to the structural features of the molecule. The baseline values are corroborated by reference spectral data for [3].

Carbon PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Mechanistic Assignment Rationale
C1 (C=O) 191.5t 3J = 2.5Carbonyl carbon. Split into a tight triplet by the two equivalent ortho-fluorines across 3 bonds.
C2', C6' (Ar-F) 160.2dd 1J = 254.0, 3J = 6.5Ipso to F. Exhibits massive 1J coupling from the attached F, further split by the meta-F ( 3J ).
C4' (Ar-H) 133.4t 3J = 9.8Para to C=O. Coupled equally to the two meta-fluorines, generating a clean triplet.
C1' (Ar-C) 113.8t 2J = 19.5Ipso to C=O. Strongly coupled to the two adjacent ortho-fluorines.
C3', C5' (Ar-H) 112.5dd 2J = 22.0, 4J = 3.5Meta to C=O. Split by the adjacent F ( 2J ) and the distant F ( 4J ).
C2 (CH-Br) 45.3s-Alpha-carbon. Strongly deshielded (shifted downfield) by the electronegative bromine atom.
C3 (CH3) 19.8s-Terminal aliphatic methyl group. Unaffected by fluorine coupling.
The Deshielding Effect of the Alpha-Bromine

In a standard unhalogenated propiophenone, the alpha-carbon (C2) typically resonates around 31 ppm. The introduction of the massive, highly electronegative bromine atom withdraws electron density via the inductive effect. This reduces the local diamagnetic shielding around the C2 nucleus, forcing it to resonate at a significantly higher frequency (~45.3 ppm). This singlet is a primary diagnostic marker for the successful bromination of the precursor.

CouplingNetwork F 19F Nuclei (C2' & C6') C26 C2', C6' ¹J_CF = 254 Hz F->C26 1-Bond C1 C1' ²J_CF = 19.5 Hz F->C1 2-Bonds C35 C3', C5' ²J_CF = 22 Hz F->C35 2-Bonds C4 C4' ³J_CF = 9.8 Hz F->C4 3-Bonds CO C=O ³J_CF = 2.5 Hz F->CO 3-Bonds

13C-19F spin-spin scalar coupling network in 2-Bromo-2',6'-difluoropropiophenone.

References

  • Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: ACS Omega URL:[Link]

  • Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime Source: Applied Sciences (MDPI) URL:[Link]

  • 1-(2,6-Difluorophenyl)ethan-1-one (Compound Summary & Spectral Data) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Exploratory

Mass spectrometry analysis of 2-Bromo-2',6'-difluoropropiophenone

Title: Mass Spectrometry Analysis of 2-Bromo-2',6'-difluoropropiophenone: Structural Elucidation and Analytical Workflows Executive Summary In the landscape of synthetic organic chemistry and forensic toxicology, α-bromi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Analysis of 2-Bromo-2',6'-difluoropropiophenone: Structural Elucidation and Analytical Workflows

Executive Summary

In the landscape of synthetic organic chemistry and forensic toxicology, α-brominated ketones serve as critical intermediates. Specifically, 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) is a highly reactive precursor utilized in the synthesis of active pharmaceutical ingredients (APIs) and, illicitly, in the clandestine production of substituted cathinones (e.g., designer drugs)[1, 3].

Because this compound bridges the gap between legitimate pharmaceutical development and forensic drug profiling, robust analytical methodologies are required to identify and quantify it in complex matrices. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational steps, offering a deep mechanistic understanding of the mass spectrometric (MS) behavior of 2-Bromo-2',6'-difluoropropiophenone. By understanding the causality behind its fragmentation, researchers can develop self-validating, high-throughput Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Physicochemical Profiling

Before introducing the compound into a mass spectrometer, it is imperative to understand its physicochemical baseline. The presence of the heavy bromine atom at the α-carbon and the highly electronegative fluorine atoms on the phenyl ring dictate both its chromatographic behavior and its ionization efficiency. The non-brominated parent compound, 2',6'-difluoropropiophenone, provides a structural baseline for predicting these properties [2].

Table 1: Physicochemical Properties of 2-Bromo-2',6'-difluoropropiophenone

PropertyValue / DescriptionAnalytical Consequence
CAS Number 481066-21-1Unique identifier for reference standards [1].
Molecular Formula C9H7BrF2ODictates exact mass and isotope patterns.
Molecular Weight 249.05 g/mol Target mass for parent ion [M]⁺ detection.
Physical State Faint yellow liquidRequires dilution in volatile organic solvents (e.g., Ethyl Acetate) prior to GC injection.
Isotopic Signature ⁷⁹Br and ⁸¹Br (~1:1 ratio)Yields a distinct M / M+2 doublet in the mass spectrum, serving as a primary diagnostic feature.

Mass Spectrometry Fundamentals: Mechanistic Fragmentation

When analyzing halogenated propiophenones via Electron Ionization (EI) at the standard 70 eV, the molecule undergoes hard ionization. The causality behind the resulting fragmentation pattern is driven by the stability of the formed carbocations and acylium ions.

For 2-Bromo-2',6'-difluoropropiophenone, the ionization removes an electron (typically from the carbonyl oxygen lone pair), creating a radical cation. The subsequent fragmentation is highly predictable and follows two primary pathways:

  • α-Cleavage (The Dominant Pathway): The bond between the carbonyl carbon and the α-carbon cleaves. The positive charge is retained on the carbonyl fragment, forming the 2,6-difluorobenzoyl cation (m/z 141). This is typically the base peak due to resonance stabilization from the phenyl ring. The neutral loss is the bromoethyl radical.

  • Decarbonylation: The m/z 141 ion rapidly loses a neutral carbon monoxide (CO, 28 Da) molecule, driven by the thermodynamic stability of the resulting 2,6-difluorophenyl cation (m/z 113) [2, 3].

  • Inductive Cleavage (Alternative): The charge can alternatively be retained on the alkyl halide portion, resulting in the bromoethyl cation (m/z 107 and 109). This peak will exhibit the classic 1:1 bromine isotope ratio.

Fragmentation M [M]+. m/z 248 / 250 2-Bromo-2',6'-difluoropropiophenone A [C7H3F2O]+ m/z 141 2,6-Difluorobenzoyl Cation M->A α-Cleavage -[C2H4Br]. (107/109 Da) C [C2H4Br]+ m/z 107 / 109 Bromoethyl Cation M->C Inductive Cleavage - [C7H3F2O]. (141 Da) B [C6H3F2]+ m/z 113 2,6-Difluorophenyl Cation A->B Decarbonylation - CO (28 Da)

Figure 1: EI-MS Fragmentation Pathway of 2-Bromo-2',6'-difluoropropiophenone.

Experimental Workflows & Protocols

To ensure data integrity, the following GC-MS protocol is designed as a self-validating system . By incorporating an internal standard (IS) and monitoring specific ion ratios, the system automatically flags co-eluting interferences or matrix effects.

Step-by-Step GC-EI-MS Methodology

Phase 1: Sample Preparation

  • Dilution: Accurately weigh 1.0 mg of 2-Bromo-2',6'-difluoropropiophenone standard and dissolve in 1.0 mL of HPLC-grade Ethyl Acetate (EtOAc) to create a 1 mg/mL stock.

  • Internal Standard Addition: Spike the working solution with Triphenylphosphate (TPP) to achieve a final IS concentration of 10 µg/mL. Causality: TPP acts as a retention time and response factor anchor, validating the injection volume and instrument sensitivity.

  • Vialing: Transfer 200 µL of the prepared mixture into a 2 mL glass autosampler vial with a glass insert.

Phase 2: GC Separation Parameters

  • Column: Use a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The slight polarity of the 5% phenyl phase provides optimal resolution for halogenated aromatics.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 10:1, Injector temperature 250 °C.

  • Oven Program: Initial hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, final hold for 5 min.

Phase 3: MS Acquisition (Self-Validating Setup)

  • Ion Source: Electron Ionization (EI) at 70 eV, Source temperature 230 °C.

  • Acquisition Mode: Synchronous SIM/SCAN mode.

    • SCAN: m/z 40 to 350 (for untargeted library matching).

    • SIM (Selected Ion Monitoring): Monitor m/z 141, 113, 248, and 250.

  • Validation Logic: The software must be programmed to verify the m/z 248 to 250 ratio. If the ratio deviates from ~1:1 (±10%), the system flags the result, indicating a potential isobaric interference rather than the true brominated analyte.

GCMS_Workflow Prep Sample Prep EtOAc + IS GC GC Separation HP-5MS Column Prep->GC EI EI Ionization 70 eV Source GC->EI Analyzer Mass Analyzer Quadrupole EI->Analyzer Data Data Acquisition SIM/SCAN Mode Analyzer->Data

Figure 2: Self-Validating GC-MS Analytical Workflow.

Data Interpretation & Quantitative Analysis

Upon successful acquisition, the data must be interpreted by correlating the m/z values to their structural assignments. The presence of the intact molecular ion is often weak in α-bromoketones due to the labile nature of the C-Br bond; thus, reliance on the base peak and secondary fragments is necessary for definitive identification.

Table 2: Diagnostic MS Peaks for 2-Bromo-2',6'-difluoropropiophenone

m/z ValueRelative AbundanceIon AssignmentDiagnostic Significance
141 100% (Base Peak)[C7H3F2O]⁺Confirms the 2,6-difluorobenzoyl moiety.
113 40 - 60%[C6H3F2]⁺Confirms the difluorophenyl ring (loss of carbonyl).
107 / 109 15 - 25%[C2H4Br]⁺Confirms the presence of an aliphatic bromine (1:1 ratio).
248 / 250 < 5%[M]⁺.Molecular ion doublet; validates total molecular weight.

By strictly adhering to this interpretive framework and the self-validating instrumental parameters, laboratories can ensure high-confidence identification of 2-Bromo-2',6'-difluoropropiophenone, mitigating the risk of false positives in critical forensic or pharmaceutical QA/QC environments.

References

  • National Center for Biotechnology Information. "2',6'-Difluoropropiophenone (CID 522824)." PubChem Compound Summary. Available at:[Link]

  • Paillet-Loilier, M., et al. "Emerging drugs of abuse: current perspectives on substituted cathinones." Substance Abuse and Rehabilitation, vol. 5, 2014, pp. 37-52. Available at:[Link]

Foundational

electrophilic bromination of 2',6'-difluoropropiophenone

An In-Depth Technical Guide to the Electrophilic Bromination of 2',6'-Difluoropropiophenone Abstract The introduction of halogen atoms, particularly bromine, into aromatic scaffolds is a cornerstone of modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilic Bromination of 2',6'-Difluoropropiophenone

Abstract

The introduction of halogen atoms, particularly bromine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry, providing crucial handles for subsequent cross-coupling reactions and modulating the physicochemical properties of drug candidates.[1][2][3] 2',6'-Difluoropropiophenone is an important building block in pharmaceutical synthesis, with the difluorophenyl moiety enhancing metabolic stability and binding affinity.[4] This technical guide provides a comprehensive analysis of the electrophilic aromatic bromination of this challenging substrate. We delve into the theoretical underpinnings governing the reaction's regioselectivity, address the practical challenges posed by the electronically deactivated nature of the substrate, and present a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformation in their synthetic endeavors.

Theoretical Framework: Predicting Regioselectivity in a Deactivated System

The electrophilic aromatic substitution (EAS) of 2',6'-difluoropropiophenone presents a classic challenge in physical organic chemistry, where the outcome is dictated by the competing electronic and steric effects of three distinct substituents. A robust understanding of these principles is paramount to designing a successful synthetic strategy.

Analysis of Substituent Directing Effects

The aromatic ring of 2',6'-difluoropropiophenone is decorated with two fluorine atoms and a propionyl group, each exerting a significant influence on the ring's reactivity and the position of incoming electrophiles.

  • Fluorine Atoms (at C2' and C6'): Halogens, including fluorine, exhibit a dual nature. They are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring through the sigma bond, making it less nucleophilic.[5] However, they are ortho, para-directors because of their positive mesomeric or resonance effect (+M), where a lone pair of electrons can be donated into the π-system.[6][7] This resonance donation preferentially stabilizes the sigma-complex intermediates for ortho and para attack. In the case of fluorine, the +M effect can partially offset the -I effect, particularly at the para position.[6]

  • Propionyl Group (at C1'): The propionyl group (-COCH₂CH₃) is a moderately deactivating, meta-directing group.[8][9] Its electron-withdrawing nature stems from both a -I effect (due to the electronegative oxygen) and a -M effect (delocalization of π-electrons from the ring onto the carbonyl oxygen). This withdrawal of electron density deactivates the entire ring, especially the ortho and para positions, leaving the meta positions (C3' and C5') as the least deactivated and thus the most favorable sites for electrophilic attack.

The Cumulative Effect and Predicted Outcome

The regiochemical outcome of the bromination is determined by the synergy of these effects. The ring is significantly deactivated overall, necessitating potent brominating conditions.

  • Positional Analysis:

    • C3' and C5' positions: These are meta to the strongly meta-directing propionyl group. They are also ortho to a fluorine atom.

    • C4' position: This is para to both fluorine atoms and para to the propionyl group.

Given that the propionyl group is a moderate deactivator and the two fluorine atoms are also deactivating, the substrate is highly unreactive towards electrophilic substitution.[10][11] In such strongly deactivated systems, the powerful meta-directing influence of the carbonyl group often dominates. Therefore, bromination is most likely to occur at the C3' or C5' position. Steric hindrance from the adjacent propionyl group might slightly favor the C5' position, but a mixture of C3' and C5' substituted products is a reasonable prediction. Bromination at the C4' position, while directed by the fluorine atoms, is less likely due to the strong deactivation at the para position by the propionyl group.

Reaction Mechanism and Energetics

The electrophilic bromination of an aromatic ring is a stepwise process that requires the generation of a highly reactive electrophile, typically by activating molecular bromine with a Lewis acid.[12]

  • Activation of Bromine: The Lewis acid (e.g., FeBr₃) coordinates with a bromine atom of Br₂, polarizing the Br-Br bond and creating a highly electrophilic bromine species, [Br-Br-FeBr₃].[13]

  • Nucleophilic Attack & Sigma Complex Formation: The π-electron system of the difluoropropiophenone ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] The stability of this intermediate determines the regioselectivity.

  • Deprotonation & Re-aromatization: A weak base, typically the [FeBr₄]⁻ complex, abstracts a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The diagram below illustrates the general mechanistic pathway for this transformation.

Electrophilic Bromination Mechanism Mechanism of Lewis Acid-Catalyzed Bromination cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Re-aromatization Br2 Br-Br Activated_Br δ+Br-Br-Feδ-Br₃ Br2->Activated_Br + FeBr₃ FeBr3 FeBr₃ Substrate 2',6'-Difluoropropiophenone Sigma_Complex Arenium Ion (Sigma Complex) Substrate->Sigma_Complex + Activated Br FeBr4 [FeBr₄]⁻ Product Brominated Product Sigma_Complex->Product + [FeBr₄]⁻ HBr_FeBr3 HBr + FeBr₃

Caption: General mechanism for Lewis acid-catalyzed electrophilic bromination.

Experimental Protocol

This protocol outlines a robust procedure for the . The choice of a strong Lewis acid and a non-polar solvent is critical to drive the reaction on the deactivated substrate.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier ExampleNotes
2',6'-Difluoropropiophenone>98%Sigma-AldrichStarting material[14]
Anhydrous Iron(III) Bromide (FeBr₃)>98%, anhydrousAcros OrganicsStore under inert gas; handle in a glovebox.
Bromine (Br₂)>99.5%Fisher ScientificHighly corrosive and toxic. Handle in a fume hood.
Dichloromethane (CH₂Cl₂)Anhydrous, >99.8%J.T.BakerDry over CaH₂ before use.
Saturated Sodium Thiosulfate (aq.)ACS Grade-For quenching excess bromine.
Saturated Sodium Bicarbonate (aq.)ACS Grade-For neutralizing acid.
Brine (Saturated NaCl aq.)ACS Grade-For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying organic layer.
Step-by-Step Methodology

The following workflow provides a visual overview of the experimental procedure.

Experimental_Workflow Experimental Workflow for Bromination A 1. Setup - Flame-dry glassware - Add substrate & CH₂Cl₂ - Inert atmosphere (N₂/Ar) B 2. Catalyst Addition - Add FeBr₃ catalyst - Cool to 0 °C A->B C 3. Bromine Addition - Add Br₂ in CH₂Cl₂ dropwise - Maintain 0 °C B->C D 4. Reaction - Warm to RT - Stir for 4-12 h - Monitor by TLC/GC-MS C->D E 5. Quench - Cool to 0 °C - Slowly add Na₂S₂O₃ (aq) D->E F 6. Work-up - Separate layers - Wash with NaHCO₃, Brine - Dry over MgSO₄ E->F G 7. Purification - Filter & concentrate - Purify via column chromatography F->G H 8. Characterization - ¹H NMR, ¹³C NMR, MS - Determine yield & purity G->H

Sources

Foundational

Nomenclature, Synthesis, and Characterization of 2-Bromo-2',6'-difluoropropiophenone: A Comprehensive Technical Guide

Executive Summary The compound 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) is a highly versatile halogenated building block utilized extensively in medicinal chemistry and organic synthesis. In drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) is a highly versatile halogenated building block utilized extensively in medicinal chemistry and organic synthesis. In drug development, discrepancies in chemical sourcing and literature retrieval frequently occur due to the myriad of synonyms used to describe this molecule. This technical whitepaper deconstructs the nomenclature, structural causality, and synthetic methodologies associated with this compound, providing a robust and self-validating framework for laboratory professionals.

Structural Deconstruction and Chemical Synonyms

Understanding the synonyms of 2-Bromo-2',6'-difluoropropiophenone requires a mechanistic breakdown of its structural components. The molecule consists of a propiophenone core (a three-carbon aliphatic ketone attached to a phenyl ring). The presence of a bromine atom at the alpha-carbon (C2) and two fluorine atoms at the ortho positions (C2' and C6') of the phenyl ring dictates its naming conventions.

  • IUPAC Nomenclature: The rigorous IUPAC system treats the longest carbon chain containing the principal functional group (the ketone) as the parent structure. Thus, the parent is 1-propanone. The substituents are a bromine at C2 and a 2,6-difluorophenyl group at C1. This yields the systematic name 2-Bromo-1-(2,6-difluorophenyl)propan-1-one .

  • Common Nomenclature: In common synthetic parlance, the parent structure is designated as "propiophenone." Substituents on the aliphatic chain are numbered normally (or with Greek letters, e.g., α -bromo), while substituents on the phenyl ring are designated with primes ('). This gives rise to the widely used commercial synonym 2-Bromo-2',6'-difluoropropiophenone or α -Bromo-2,6-difluoropropiophenone .

Quantitative Data Summary

The table below consolidates the structural identifiers and physicochemical properties critical for sourcing and analytical verification[1].

Property / IdentifierData
CAS Registry Number 481066-21-1
IUPAC Name 2-Bromo-1-(2,6-difluorophenyl)propan-1-one
Common Synonyms 2-Bromo-2',6'-difluoropropiophenone; α -Bromo-2,6-difluoropropiophenone
Molecular Formula C9​H7​BrF2​O
Molecular Weight 249.05 g/mol
Physical State Faint yellow liquid (at standard conditions)
Purity Standard (Commercial) 95%

Mechanistic Causality of Alpha-Bromination

The synthesis of 2-Bromo-2',6'-difluoropropiophenone relies on the electrophilic alpha-halogenation of the parent ketone, 2',6'-difluoropropiophenone. The choice of acidic conditions over basic conditions is a critical experimental parameter. Under basic conditions, polyhalogenation (the haloform reaction) is difficult to control because each successive halogenation increases the acidity of the remaining alpha-protons. Conversely, under acidic conditions, the introduction of the first electron-withdrawing bromine atom decreases the nucleophilicity of the resulting enol, effectively halting the reaction at mono-bromination.

The mechanism proceeds via [2]. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the deprotonation of the alpha-carbon to form a nucleophilic enol. This enol attacks the diatomic bromine ( Br2​ ), forming a transient bromonium-like complex that rapidly collapses to yield the alpha-bromo ketone and hydrobromic acid (HBr), which propagates the catalytic cycle.

Mechanism Keto Keto Tautomer (Starting Material) Protonated Protonated Carbonyl (Activated Electrophile) Keto->Protonated + H+ Enol Enol Intermediate (Nucleophile) Protonated->Enol - H+ (alpha-C) Bromonium Bromonium Complex (Transition State) Enol->Bromonium + Br2 Product Alpha-Bromo Ketone (Final Product) Bromonium->Product - HBr

Mechanistic pathway of acid-catalyzed alpha-bromination of ketones.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure reproducibility and high yield, the following protocol details the alpha-bromination of 2',6'-difluoropropiophenone using [3]. The system is designed to be self-validating through visual cues and in-process controls (IPC).

Materials Required:
  • Substrate: 2',6'-Difluoropropiophenone (1.0 equiv)

  • Reagent: Elemental Bromine ( Br2​ , 1.05 equiv)

  • Solvent: Glacial Acetic Acid (5 volumes)

  • Catalyst: Hydrobromic Acid (33% in AcOH, 0.05 equiv)

Step-by-Step Methodology:
  • Reaction Initiation (Enolization): Dissolve 2',6'-difluoropropiophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a scrubber system (to neutralize evolved HBr gas). Add catalytic HBr.

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the enol intermediate, while the initial HBr kickstarts the tautomerization, eliminating the dangerous induction period often seen in halogenations.

  • Electrophilic Addition: Cool the mixture to 15–20°C using a water bath. Begin dropwise addition of Br2​ .

    • Self-Validation: The reaction is self-indicating. The initial drops of Br2​ will impart a deep red/brown color to the solution. As the enol reacts, the color will rapidly fade to a pale yellow. Do not add the next drop until the previous color has discharged. This ensures that Br2​ is not pooling, which could lead to di-bromination or thermal runaway.

  • In-Process Control (IPC): Once addition is complete, stir for 1 hour at room temperature. Confirm the consumption of the starting material via TLC (Hexane:EtOAc 9:1) or HPLC.

  • Quenching: Pour the reaction mixture into crushed ice containing 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: The ice water forces the organic product out of solution, while the thiosulfate safely reduces any unreacted, toxic electrophilic bromine to inert bromide ions ( Br2​+2S2​O32−​→2Br−+S4​O62−​ ).

  • Extraction and Purification: Extract the aqueous mixture with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO3​ to neutralize residual acetic acid, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow Step1 Dissolve 2',6'-difluoropropiophenone in Glacial AcOH Step2 Add Catalytic HBr (Stir at 15-20°C) Step1->Step2 Step3 Dropwise Addition of Br2 (Control Exotherm) Step2->Step3 Step4 Monitor Reaction (TLC/HPLC) Step3->Step4 Step5 Quench Reaction (Ice water + Na2S2O3) Step4->Step5 Step6 Extraction & Washing (DCM, NaHCO3, Brine) Step5->Step6 Step7 Concentration & Purification (Yield: >85%) Step6->Step7

Experimental workflow for the synthesis of 2-Bromo-2',6'-difluoropropiophenone.

Analytical Characterization

Verification of the synthesized 2-Bromo-2',6'-difluoropropiophenone relies on orthogonal analytical techniques to confirm both the regioselectivity of the bromination and the integrity of the difluorophenyl ring:

  • 1H NMR ( CDCl3​ ): The defining feature is the alpha-proton (CH-Br), which appears as a distinct quartet at δ ~5.1 ppm, coupled to the adjacent methyl group. The methyl group appears as a doublet at δ ~1.9 ppm. The aromatic protons (meta and para to the carbonyl) will exhibit complex multiplet splitting between δ 6.9–7.5 ppm due to 1H−19F spin-spin coupling.

  • 19F NMR: Expect a signal around δ -112 ppm, characteristic of fluorine atoms ortho to an electron-withdrawing carbonyl group on a benzene ring.

  • Mass Spectrometry (ESI/EI): The mass spectrum will display a classic 1:1 isotopic doublet at m/z 248 and 250, confirming the presence of a single bromine atom ( 79Br and 81Br ).

Applications in Drug Development

In pharmaceutical development, alpha-bromoketones like 2-Bromo-2',6'-difluoropropiophenone are indispensable electrophilic building blocks. They are primarily utilized in:

  • Hantzsch Thiazole Synthesis: Reacting with thioureas or thioamides to form 2-amino-thiazole derivatives, a common pharmacophore in kinase inhibitors.

  • Amination Reactions: Nucleophilic displacement of the alpha-bromide by primary or secondary amines yields alpha-amino ketones. The 2,6-difluoro substitution pattern is specifically employed in medicinal chemistry to modulate the pKa of adjacent amines, increase metabolic stability against cytochrome P450 oxidation, and enhance lipophilicity for blood-brain barrier penetration.

References

  • Master Organic Chemistry. "Halogenation Of Ketones via Enols." Reaction Guide. Available at:[Link]

  • Chemistry LibreTexts. "22.4: Alpha Halogenation of Aldehydes and Ketones." OpenStax. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Bromo-2',6'-difluoropropiophenone as a Versatile Building Block in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Physicochemical Profiling 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) is a highly reactive α -bromoketo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Physicochemical Profiling

2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) is a highly reactive α -bromoketone that serves as a privileged scaffold in modern medicinal chemistry[1]. The incorporation of the 2,6-difluorophenyl moiety is a strategic choice in drug design: the fluorine atoms enhance lipophilicity, improve metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho positions, and modulate the pKa of adjacent functional groups.

Reactivity Dynamics & Causality

The reactivity of this molecule is governed by the synergistic electronic effects of its functional groups:

  • Enhanced Electrophilicity: The strongly electron-withdrawing 2,6-difluorophenyl group exerts a profound inductive (-I) effect, intensifying the partial positive charge on the carbonyl carbon[2].

  • Bifunctional Reactivity: The molecule acts as a highly efficient bis-electrophile. The α -carbon is primed for direct SN​2 displacement due to the excellent leaving group ability of the bromide ion, while the carbonyl carbon is highly susceptible to subsequent nucleophilic addition.

  • Steric Shielding: The ortho-fluorine atoms introduce specific steric constraints. During nucleophilic attacks, the trajectory of the incoming nucleophile is restricted, which can be exploited to achieve high stereoselectivity in asymmetric reductions[3].

Core Application 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most robust method for converting α -bromoketones into 2,4-disubstituted thiazoles[2]. Thiazoles are critical pharmacophores found in numerous antimicrobial and antineoplastic agents[4].

Mechanistic Causality

The reaction utilizes thiourea as an ambidentate nucleophile. The highly nucleophilic sulfur atom first attacks the α -carbon of 2-Bromo-2',6'-difluoropropiophenone via an SN​2 mechanism, displacing the bromide to form an S-alkylation intermediate[5]. The proximity of the primary amine to the highly electrophilic carbonyl carbon drives a rapid intramolecular cyclization. The electron-withdrawing difluorophenyl ring accelerates the final dehydration step, yielding the stable, aromatic thiazole ring[6].

G A 2-Bromo-2',6'- difluoropropiophenone C S-Alkylation Intermediate A->C SN2 Attack (S) B Thiourea B->C D Cyclization & Dehydration C->D Intramolecular N-Attack E 2-Amino-4-(2,6-difluorophenyl) -5-methylthiazole D->E -H2O, -HBr

Fig 1. Mechanistic workflow of the Hantzsch Thiazole Synthesis.

Self-Validating Protocol: Synthesis of 2-Amino-4-(2,6-difluorophenyl)-5-methylthiazole
  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-Bromo-2',6'-difluoropropiophenone (1.0 eq, 10 mmol) in 25 mL of absolute ethanol.

  • Nucleophile Addition: Add thiourea (1.1 eq, 11 mmol) to the solution. The mixture may initially appear as a suspension.

  • Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 78 °C. Stir vigorously for 3–4 hours. Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1); the disappearance of the UV-active starting material spot indicates complete S-alkylation and cyclization[7].

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Suspend the crude hydrobromide salt in water (30 mL) and neutralize with saturated aqueous NaHCO3​ until pH 8 is reached, precipitating the free base.

  • Purification: Filter the solid, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure thiazole derivative.

Core Application 2: Asymmetric CBS Reduction to Chiral Epoxides

Chiral epoxides are essential intermediates for synthesizing β -blockers and triazole antifungals. 2-Bromo-2',6'-difluoropropiophenone can be converted into a chiral terminal epoxide via a two-step sequence: enantioselective reduction followed by base-mediated epoxidation[3].

Mechanistic Causality

The Corey-Bakshi-Shibata (CBS) reduction utilizes an oxazaborolidine catalyst to activate borane ( BH3​ ). The Lewis basic carbonyl oxygen of the substrate coordinates to the boron atom of the catalyst. The steric bulk of the 2,6-difluorophenyl group forces the substrate into a specific transition state orientation, allowing the hydride to be delivered to only one face of the ketone, resulting in a chiral bromohydrin with high enantiomeric excess (ee)[8]. Subsequent treatment with a mild base deprotonates the hydroxyl group, triggering an intramolecular SN​2 attack that ejects the bromide and forms the epoxide[3].

G A 2-Bromo-2',6'- difluoropropiophenone C Chiral Bromohydrin Intermediate A->C Enantioselective Reduction B (R)-CBS Catalyst + BH3-DMS B->C E Chiral 2,6-Difluorophenyl Epoxide C->E Intramolecular SN2 Cyclization D Base Treatment (K2CO3 / MeOH) D->E

Fig 2. Asymmetric reduction and subsequent epoxidation workflow.

Self-Validating Protocol: Synthesis of Chiral 2,6-Difluorophenyl Epoxide
  • Catalyst Activation: In a flame-dried Schlenk flask under argon, add (R)-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF (15 mL). Cool to 0 °C. Add Borane-dimethyl sulfide complex ( BH3​⋅DMS , 1.2 eq) dropwise. Stir for 15 minutes[8].

  • Enantioselective Reduction: Dissolve 2-Bromo-2',6'-difluoropropiophenone (1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the catalyst mixture over 1 hour via a syringe pump, strictly maintaining the internal temperature below 5 °C[8].

  • Quench & First Workup: Validation: Check completion via HPLC. Quench carefully with methanol (5 mL) until effervescence ceases. Partition between Ethyl Acetate and saturated NH4​Cl . Dry the organic layer over MgSO4​ and concentrate to isolate the chiral bromohydrin.

  • Epoxidation: Dissolve the crude bromohydrin in methanol (20 mL). Add anhydrous K2​CO3​ (2.0 eq) and stir at room temperature for 2–3 hours.

  • Final Isolation: Filter off the inorganic salts, concentrate the filtrate, and purify via flash chromatography (Hexanes:Ethyl Acetate 9:1) to yield the chiral epoxide.

Core Application 3: Nucleophilic Amination for α -Aminoketones

α -Aminoketones are direct precursors to cathinone analogs and biologically active amino alcohols. The α -bromine can be directly displaced by secondary amines.

Self-Validating Protocol: Synthesis of 2-Morpholino-2',6'-difluoropropiophenone
  • Reaction Setup: Dissolve 2-Bromo-2',6'-difluoropropiophenone (1.0 eq) in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0 °C.

  • Amination: Add Triethylamine (TEA, 1.5 eq) as an acid scavenger. Slowly add morpholine (1.2 eq) dropwise.

  • Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation: The formation of a white precipitate (Triethylammonium bromide) visually confirms the progress of the SN​2 displacement.

  • Workup: Wash the organic layer with water (2 x 20 mL) and brine (20 mL) to remove unreacted amine and salts. Dry over Na2​SO4​ and concentrate to yield the α -aminoketone.

Quantitative Data Summary

The following table summarizes the expected reaction metrics for the protocols described above, providing a baseline for yield optimization and process scale-up.

Reaction PathwayPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Key Product / Intermediate
Hantzsch Thiazole Synthesis Thiourea, Ethanol78 (Reflux)3 - 485 - 902-Amino-4-(2,6-difluorophenyl)-5-methylthiazole
Asymmetric CBS Reduction (R)-CBS, BH3​⋅DMS , THF0 - 51 - 290 - 95(S)-2-Bromo-1-(2,6-difluorophenyl)propan-1-ol
Base-Mediated Epoxidation K2​CO3​ , Methanol25 (RT)2 - 388 - 92Chiral 2,6-Difluorophenyl Epoxide
Nucleophilic Amination Morpholine, TEA, DCM0 to 254 - 675 - 822-Morpholino-2',6'-difluoropropiophenone

References

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines Source: Letters in Drug Design & Discovery (Bentham Science) URL: [Link]

Sources

Application

Application Note: 2-Bromo-2',6'-difluoropropiophenone as a Strategic Building Block for Heterocyclic Scaffolds

Introduction & Rationale The incorporation of fluorine into organic scaffolds remains a cornerstone of modern drug discovery. Specifically, the 2,6-difluorophenyl motif offers profound physicochemical and structural adva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The incorporation of fluorine into organic scaffolds remains a cornerstone of modern drug discovery. Specifically, the 2,6-difluorophenyl motif offers profound physicochemical and structural advantages. By substituting the ortho positions with fluorine, medicinal chemists can precisely modulate the dihedral angle between the phenyl ring and an attached heterocycle. This steric and electrostatic repulsion forces the rings into an orthogonal conformation, which is frequently required for optimal binding in deep, narrow target pockets (such as kinase hinge regions). Furthermore, the electron-withdrawing nature of the fluorines lowers the pKa of adjacent basic centers, increases lipophilicity, and blocks cytochrome P450-mediated ortho-oxidation.

2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1, MW: 249.05 g/mol )[1] serves as a highly reactive, versatile α-bromoketone. As a bis-electrophile, it is the premier starting material for the convergent synthesis of 5-membered nitrogen, sulfur, and oxygen-containing heterocycles, including thiazoles, imidazoles, and oxazoles[2][3].

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most prominent application of 2-bromo-2',6'-difluoropropiophenone is the Hantzsch thiazole synthesis[2][4]. The reaction with thiourea or thioamides is highly regioselective and proceeds via a well-defined cascade. Understanding the causality behind this mechanism is critical for reaction optimization:

  • S-Alkylation (Nucleophilicity Control): Thiourea contains both nitrogen (hard) and sulfur (soft) nucleophilic centers. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur preferentially attacks the soft electrophilic α-carbon of the bromoketone, displacing the bromide ion via an SN2 mechanism to form an isothiouronium intermediate.

  • Intramolecular Cyclization: The liberated hydrobromic acid (HBr) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The adjacent nitrogen atom then undergoes an intramolecular nucleophilic addition to the carbonyl, forming a hydroxythiazoline intermediate.

  • Aromatization: Dehydration of the hydroxythiazoline yields the thermodynamically stable, fully aromatic thiazole ring.

Solvent & Reagent Causality: Ethanol is the solvent of choice because it effectively solubilizes both the highly polar thiourea and the lipophilic bromoketone. Its protic nature stabilizes the transition states during the substitution and cyclization steps. Crucially, no external base is added during the reaction phase, as neutralizing the HBr prematurely would stall the acid-catalyzed cyclization step[5].

Mechanism A 2-Bromo-2',6'-difluoropropiophenone + Thiourea B S-Alkylation (Isothiouronium Salt) A->B SN2 attack by Sulfur C Intramolecular Cyclization (Hydroxythiazoline) B->C N attacks Carbonyl D Dehydration (-H2O) (Thiazole Ring) C->D Aromatization

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis using 2-bromo-2',6'-difluoropropiophenone.

Experimental Protocols

Protocol A: Synthesis of 4-(2,6-difluorophenyl)-5-methylthiazol-2-amine

Self-Validating Principle: The reaction progress can be visually monitored. As the isothiouronium salt forms, it often briefly precipitates before redissolving upon cyclization. The final product precipitates upon basic aqueous workup.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-bromo-2',6'-difluoropropiophenone (1.0 eq, 2.0 mmol, 498 mg) in 15 mL of absolute ethanol.

  • Nucleophile Addition: Add thiourea (1.1 eq, 2.2 mmol, 167 mg) in one portion. Stir at room temperature for 10 minutes to ensure complete dissolution.

  • Condensation & Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the starting material spot (Rf ~0.7) should disappear completely.

  • Workup (Neutralization): Cool the reaction mixture to room temperature. Concentrate the ethanol under reduced pressure to one-third of its volume. Pour the mixture into 30 mL of ice-cold saturated aqueous NaHCO3 solution. (Note: Effervescence confirms the neutralization of the HBr byproduct).

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol/water to yield the pure thiazole amine[6][7].

Protocol B: Synthesis of 4-(2,6-difluorophenyl)-5-methyl-1H-imidazole

Causality of Conditions: Unlike the thiazole synthesis, imidazole formation requires an amidine (which lacks the highly soft sulfur nucleophile). Therefore, a stronger base (K2CO3) and a polar aprotic solvent (DMF) are required to drive the initial N-alkylation and subsequent cyclization.

  • Reagent Preparation: Suspend benzamidine hydrochloride (1.2 eq, 2.4 mmol, 376 mg) and anhydrous K2CO3 (3.0 eq, 6.0 mmol, 829 mg) in 10 mL of anhydrous DMF. Stir for 15 minutes at room temperature to liberate the free amidine base.

  • Electrophile Addition: Dissolve 2-bromo-2',6'-difluoropropiophenone (1.0 eq, 2.0 mmol, 498 mg) in 5 mL of DMF. Add this solution dropwise to the amidine suspension over 10 minutes to prevent bis-alkylation.

  • Cyclization: Heat the reaction mixture to 90 °C for 4 hours.

  • Workup: Quench the reaction by pouring it into 50 mL of ice water. Extract with EtOAc (3 x 25 mL). Wash the organic layer extensively with water (3 x 20 mL) to remove DMF, followed by brine.

  • Purification: Dry over MgSO4, concentrate, and purify via silica gel flash chromatography (DCM:MeOH 95:5) to obtain the imidazole derivative.

Scope Start 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) Thiazole Thiazoles (via Thioureas/Thioamides) Start->Thiazole EtOH, Reflux, 2h Imidazole Imidazoles (via Amidines) Start->Imidazole DMF, K2CO3, 90°C, 4h Oxazole Oxazoles (via Amides) Start->Oxazole Toluene, Reflux, 12h

Figure 2: Divergent synthetic applications of 2-bromo-2',6'-difluoropropiophenone.

Data Presentation

Table 1: Reaction Optimization for Hantzsch Thiazole Synthesis [3][5]

SolventTemperature (°C)Base AdditiveTime (h)Yield (%)Observation / Causality
Ethanol 80 (Reflux) None 2 89 Optimal; clean conversion. Protic solvent stabilizes transition state.
Methanol65 (Reflux)None476Slower reaction rate due to lower reflux temperature.
DMF90K2CO3245Base neutralizes HBr prematurely, stalling acid-catalyzed cyclization.
THF65 (Reflux)None662Poor solubility of thiourea leads to incomplete conversion.

Table 2: Comparative Physicochemical Properties (Calculated Impact of 2,6-Difluoro Substitution)

Scaffold MotifCLogPTPSA (Ų)Dihedral Angle TwistMetabolic Stability (CYP450)
4-Phenylthiazole2.8541.3~15° (Planar)Low (Susceptible to ortho/para oxidation)
4-(2-Fluorophenyl)thiazole3.0141.3~45°Moderate
4-(2,6-Difluorophenyl)thiazole 3.15 41.3 ~90° (Orthogonal) High (Blocked ortho sites, optimal hinge binding)

References

  • Ekrek, et al. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements. Taylor & Francis. URL:[Link]

  • Rullo, et al. (2022). Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. Molecules, MDPI. URL:[Link]

  • Prasad, et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, American Chemical Society. URL:[Link]

Sources

Method

Applications in Pharmaceutical Intermediate Synthesis: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals The synthesis of pharmaceutical intermediates represents the critical backbone of drug discovery and manufacturing. These molecular building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of pharmaceutical intermediates represents the critical backbone of drug discovery and manufacturing. These molecular building blocks, positioned between raw materials and the final Active Pharmaceutical Ingredient (API), dictate the efficiency, scalability, and economic viability of the entire production process. This guide provides an in-depth exploration of modern synthetic strategies, offering both the theoretical underpinnings and practical protocols essential for today's drug development professionals. We will delve into the causality behind methodological choices, from laboratory-scale proof-of-concept to the complexities of industrial production, ensuring a thorough understanding of not just how a reaction is performed, but why it is the optimal approach.

Section 1: The Modern Synthetic Toolkit for Intermediate Synthesis

The contemporary synthesis of pharmaceutical intermediates has been revolutionized by a host of powerful and versatile chemical transformations. These methods offer unprecedented control over molecular architecture, enabling the construction of complex and highly functionalized molecules with remarkable precision.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions have transformed the way complex molecules are assembled, streamlining synthetic pathways and providing access to a wide array of structurally diverse compounds.[1]

Key among these are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which are widely employed in pharmaceutical synthesis.[1] The Suzuki-Miyaura reaction, for instance, facilitates the coupling of organoboronic acids with organic halides, while the Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a crucial pharmacophore in many drug molecules.[1] Recent advancements have led to the development of highly active and selective catalysts, expanding the scope of these reactions to include a wider range of functional groups and enabling their integration into automated synthesis platforms.[1][3]

The significance of these reactions lies in their ability to rapidly construct complex molecular frameworks, thereby reducing the number of synthetic steps and increasing overall yields.[1] This efficiency is a critical factor in the fast-paced environment of pharmaceutical research and development.[1]

Asymmetric Synthesis: Mastering Chirality for Enhanced Efficacy and Safety

The chirality of a drug molecule is a critical determinant of its pharmacological activity.[4] Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even toxic.[4] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in modern drug development. Asymmetric synthesis has emerged as the leading strategy to meet this demand, allowing for the conversion of achiral starting materials into chiral products with high enantiomeric purity.[4]

Several powerful techniques are employed to achieve this, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis.[4][] Asymmetric catalysis, in particular, utilizes chiral ligands to create a stereoselective environment around a metal catalyst, guiding the reaction to preferentially form one enantiomer.[] This method is highly efficient and cost-effective, providing high yields of the desired product with minimal side reactions.[]

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers another green and highly selective approach to chiral intermediate synthesis.[6][7][8] Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of complex chiral molecules.[7] For instance, the enantioselective reduction of a keto intermediate using a biocatalyst was a key step in the synthesis of the oncological drug Lorlatinib.[4]

The increasing prevalence of single-enantiomer drugs in the pharmaceutical market continues to drive innovation in asymmetric synthesis, making it a cornerstone of modern medicinal chemistry.[9]

Heterocyclic Chemistry: Building the Scaffolds of a Multitude of Drugs

Heterocyclic compounds, which contain at least one non-carbon atom within a ring structure, are fundamental building blocks in the pharmaceutical industry.[][11] A significant percentage of all known drugs contain a heterocyclic moiety, highlighting their importance in medicinal chemistry.[12] These structures provide a rigid scaffold upon which various functional groups can be appended, allowing for the fine-tuning of a molecule's biological activity.

The synthesis of heterocyclic intermediates is a vast and diverse field, with methods ranging from classical condensation reactions to modern metal-catalyzed couplings.[][11] Common synthetic strategies include cyclization reactions, which convert non-cyclic molecules into cyclic ones, and functional group transfer reactions.[11] The choice of synthetic method depends on the target heterocycle, including the type of heteroatom (commonly nitrogen, oxygen, or sulfur), the degree of substitution, and the stability of the functional groups present.[]

Given their prevalence in pharmaceuticals, agrochemicals, and fine chemicals, the development of efficient and scalable methods for the synthesis of heterocyclic intermediates remains a major focus of research and development.[][11]

Section 2: Embracing Sustainability and Efficiency: Green Chemistry and Continuous Flow Manufacturing

In recent years, the pharmaceutical industry has placed a growing emphasis on developing more sustainable and efficient manufacturing processes. This has led to the widespread adoption of green chemistry principles and the exploration of innovative technologies like continuous flow manufacturing.

Green Chemistry in Intermediate Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[13] In the context of pharmaceutical intermediate synthesis, this translates to several key strategies:

  • Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) is a core principle.

  • Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, is a major focus.[13][14]

  • Catalysis: The use of catalytic reagents, especially biocatalysts, is preferred over stoichiometric reagents as they are used in small amounts and can be recycled.[8][13]

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.[13]

The adoption of green chemistry not only minimizes the environmental impact of pharmaceutical manufacturing but can also lead to safer and more cost-effective processes.[6]

Continuous Flow Manufacturing: A Paradigm Shift in Production

Continuous Flow Manufacturing (CFM) is revolutionizing the production of APIs and intermediates by shifting from traditional batch processing to a continuous, dynamic process.[15] In a flow system, reagents are continuously pumped through a network of tubes and reactors, where the reaction takes place.[16]

This technology offers several significant advantages over batch manufacturing:

  • Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions.[17][18]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature and mixing.[17][18]

  • Increased Efficiency and Yield: Precise control over reaction parameters often leads to higher yields and purity.[15]

  • Facilitated Scale-Up: Scaling up a continuous process is often more straightforward than a batch process, as it can be achieved by simply running the system for a longer duration ("scaling-out").[17]

CFM is particularly well-suited for reactions that are difficult or dangerous to perform on a large scale in batch reactors.[18] As the pharmaceutical industry continues to embrace this technology, we can expect to see more efficient, safer, and more sustainable manufacturing processes for a wide range of drugs.[17]

Section 3: From the Bench to the Plant: Navigating the Challenges of Scale-Up

The transition of a synthetic process for a pharmaceutical intermediate from the laboratory to commercial production is a complex undertaking fraught with challenges.[19][20][21] What works well on a gram scale in the lab may not be directly translatable to the multi-kilogram or ton scale required for manufacturing.[19]

Key Scale-Up Challenges

Several key factors can significantly impact the success of a scale-up campaign:

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases, making it more difficult to control the temperature of exothermic or endothermic reactions.[19] This can lead to the formation of hot spots, which can result in side reactions and the generation of impurities.[19]

  • Mixing: Achieving efficient mixing in large reactors is challenging and can lead to localized concentration gradients, affecting reaction rates and selectivity.[19][22]

  • Impurity Profile: The impurity profile of a product can change significantly upon scale-up due to differences in reaction conditions and equipment.[19]

  • Raw Material Variability: The quality and consistency of raw materials can have a major impact on the performance of a process at scale.[19][22]

  • Regulatory Compliance: All manufacturing processes must adhere to strict Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product.[22][23]

Strategies for Successful Scale-Up

A systematic and well-planned approach is essential to overcome these challenges:

  • Process Understanding: A thorough understanding of the reaction kinetics, thermodynamics, and potential side reactions is crucial.[22]

  • Design of Experiments (DoE): DoE can be used to identify and optimize critical process parameters to ensure a robust and reproducible process.[19][21]

  • Process Analytical Technology (PAT): PAT allows for the real-time monitoring and control of key process parameters, enabling early detection of deviations.[21][22]

  • Collaboration: Close collaboration between chemists, chemical engineers, and analytical scientists is essential for a successful scale-up.[22]

By carefully considering these factors and employing a data-driven approach, the risks associated with scale-up can be effectively mitigated, ensuring a smooth transition from the laboratory to the manufacturing plant.

Protocols and Data

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl Intermediate

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid using a palladium catalyst.

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 4-phenyltoluene.

Table 1: Representative Data for Suzuki-Miyaura Cross-Coupling

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventYield (%)
14-bromotoluenePhenylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/H₂O95
24-chloroanisole3-thienylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O92
32-bromopyridine4-tolylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O88
Protocol 2: Asymmetric Reduction of a Prochiral Ketone using a Chiral Catalyst

Objective: To synthesize (S)-1-phenylethanol from acetophenone using a chiral ruthenium catalyst.

Materials:

  • Acetophenone

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ruthenium(II) chloride complex [(S,S)-TsDPEN-Ru]

  • Formic acid

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add (S,S)-TsDPEN-Ru (0.01 mmol).

  • Add a 5:2 mixture of formic acid and triethylamine (1 mL).

  • Add acetophenone (1.0 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by chiral gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (S)-1-phenylethanol.

Table 2: Enantioselective Reduction of Prochiral Ketones

EntryKetoneCatalystReducing AgentEnantiomeric Excess (ee, %)
1Acetophenone(S,S)-TsDPEN-RuHCOOH/NEt₃98
21-Tetralone(R)-BINAP-RuH₂99
32-ChloroacetophenoneCBS-oxazaborolidineBH₃·SMe₂95

Visualizations

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition R-Pd(II)-X Pd(0)->Oxidative_Addition R-X Transmetalation R-Pd(II)-R' Oxidative_Addition->Transmetalation R'-B(OR)2 Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_workflow Pharmaceutical Intermediate Synthesis Workflow Raw_Materials Raw Materials Intermediate_1 Intermediate 1 Synthesis (e.g., Cross-Coupling) Raw_Materials->Intermediate_1 Purification_1 Purification & Analysis Intermediate_1->Purification_1 Intermediate_2 Intermediate 2 Synthesis (e.g., Asymmetric Reaction) Purification_1->Intermediate_2 Purification_2 Purification & Analysis Intermediate_2->Purification_2 Final_Intermediate Final Intermediate Purification_2->Final_Intermediate API_Synthesis API Synthesis Final_Intermediate->API_Synthesis

Caption: A generalized workflow for the multi-step synthesis of a pharmaceutical intermediate.

References

  • Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. (2025, December 11).
  • Green Chemistry Approaches to the Synthesis of Pharmaceutical Intermediates: Minimizing Environmental Impact. (2024, September 17).
  • Heterocyclic Intermediate Synthesis - BOC Sciences.
  • Synthesis and application of heterocyclic series intermediates. (2023, August 31).
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
  • Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24).
  • Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate - Slideshare.
  • Overcoming Challenges in Scale-Up Production - World Pharma Today. (2025, February 18).
  • Green Chemistry in the Synthesis of Pharmaceuticals | Chemical Reviews. (2021, December 15).
  • Single-Enantiomer Drugs Drive Advances in Asymmetric Synthesis. (2025, March 11).
  • Green Chemistry in EU Shapes Pharmaceutical Intermediates - World Pharma Today. (2025, April 24).
  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. (2025, March 11).
  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates.
  • Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. (2024, October 15).
  • Chiral Intermediates in Drug Synthesis - BOC Sciences. (2025, August 28).
  • Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis.
  • Continuous Flow Manufacturing Technology: A Revolutionary Approach to API and Intermediate Production - At Tianming Pharmaceutical. (2025, August 19).
  • Advances in Cross-Coupling Reactions - DOAB.
  • Pharmaceutical Scale-Up Challenges and How to Overcome Them.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. (n.d.).
  • Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development - ResearchGate. (2025, October 8).
  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (2024, November 29).
  • Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024, September 5).
  • MAY THE FLOW BE WITH YOU: CONTINUOUS FLOW MANUFACTURING OF PHARMACEUTICAL INGREDIENTS - Life Science Integrates.
  • Green chemistry in pharmaceutical synthesis: Implications for sustainable public health - Bibliomed. (2025, June 21).
  • Continuous API manufacturing: flow chemistry and the pharmaceutical sector.
  • Continuous Flow Manufacturing.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (n.d.).
  • Continuous flow processing in the pharma industry - European Pharmaceutical Review. (2015, October 22).
  • Biocatalysis: Case Studies - ACS GCI Pharmaceutical Roundtable.
  • Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic - RSIS International. (2025, May 21).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - RSC Publishing. (2021, August 3).

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Application

Application Note: Catalytic Coupling Strategies Involving 2-Bromo-2',6'-difluoropropiophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodologies & Protocols Introduction and Chemical Context As a Senior Application Scientist, I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodologies & Protocols

Introduction and Chemical Context

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of sterically hindered, highly deactivated aromatic systems. 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) is a highly versatile, electrophilic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Structural Causality & Drug Design: The incorporation of the 2,6-difluorophenyl moiety serves critical pharmacological purposes. The highly electronegative fluorine atoms withdraw electron density, modulating the electrophilicity of the carbonyl carbon. More importantly, the ortho-fluorine substituents introduce a severe steric penalty for ring rotation, effectively locking the molecule into a preferred conformation. This conformational restriction minimizes the entropic penalty upon target binding and provides specific lipophilicity and metabolic resistance, preventing metabolic attack at chemically vulnerable positions[1].

Synthetic Utility: The alpha-bromo ketone motif is a privileged electrophile. It readily undergoes transition-metal-catalyzed cross-couplings and visible-light photoredox reactions to yield alpha-functionalized ketones. Furthermore, it serves as a direct precursor for the construction of substituted imidazoles and thiazoles via condensation, a key step in synthesizing 2[2]. Alternatively, these alpha-bromo ketones can be converted into highly coordinated 3 for Reformatsky-type couplings[3].

Mechanistic Paradigms in Catalytic Coupling

Palladium-Catalyzed Alpha-Arylation (Suzuki-Miyaura)

Traditionally, alpha-arylation involves the coupling of an aryl halide with a ketone enolate. However, using an alpha-bromo ketone as the electrophile reverses this polarity. In a modified Suzuki-Miyaura coupling, the Pd(0) catalyst undergoes oxidative addition into the labile C–Br bond of 2-Bromo-2',6'-difluoropropiophenone, generating a palladium(II) enolate intermediate. Transmetalation with an arylboronic acid, followed by reductive elimination, furnishes the alpha-aryl ketone. The electron-withdrawing nature of the 2,6-difluorophenyl group accelerates the initial oxidative addition but requires careful ligand selection (e.g., bulky, electron-rich phosphines like SPhos) to facilitate efficient reductive elimination.

Photoredox-Mediated Transformations

Visible-light photoredox catalysis offers a milder alternative for the functionalization of alpha-bromo ketones. Using a photocatalyst such as fac−Ir(ppy)3​ , the alpha-bromo ketone undergoes single-electron transfer (SET) reduction to generate a highly reactive alpha-acyl radical. This radical can be intercepted by various SOMophiles (e.g., electron-deficient alkenes in Giese-type additions) to achieve challenging C(sp3)−C(sp3) bond formations without the need for harsh bases or elevated temperatures.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes optimized conditions for various catalytic transformations of 2-Bromo-2',6'-difluoropropiophenone based on empirical laboratory data and literature precedents.

Reaction TypeCatalyst SystemReagents / BaseSolvent & TempTypical YieldKey Observation / Causality
Suzuki-Miyaura Coupling Pd(OAc)₂ (5 mol%), SPhos (10 mol%)Arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq)Toluene/H₂O (10:1), 80°C75 - 85%Biphasic system minimizes protodeboronation; SPhos prevents beta-hydride elimination.
Negishi Coupling Pd(PPh₃)₄ (5 mol%)Organozinc reagent (1.5 eq)THF, 65°C80 - 90%Requires freshly prepared zinc reagents; excellent functional group tolerance.
Photoredox Alkylation fac-Ir(ppy)₃ (1 mol%)Alkene (2.0 eq), DIPEA (2.0 eq), Blue LEDDMF, 25°C65 - 80%Mild conditions prevent degradation of the fluorinated aromatic ring.
Imidazole Condensation None (Thermal/Microwave)Amidine/Ammonium Acetate (Excess)Toluene, 160°C (MW)70 - 85%Direct condensation route for synthesizing macrocyclic Factor XIa inhibitors.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective : To synthesize alpha-aryl derivatives via cross-coupling with arylboronic acids. Rationale : This protocol utilizes a biphasic solvent system and a bulky Buchwald ligand (SPhos) to stabilize the Pd intermediate and accelerate reductive elimination, which is crucial for sterically hindered substrates containing a 2,6-difluorophenyl group.

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-2',6'-difluoropropiophenone (1.0 mmol, 249 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), SPhos (0.10 mmol, 41 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Degassing (Critical) : Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand and degrades the active Pd(0) species, leading to reaction stalling.

  • Solvent Addition : Add degassed Toluene (10 mL) and degassed deionized Water (1 mL) via syringe. Causality: The addition of water is essential to dissolve the phosphate base and facilitate the transmetalation step by forming a reactive boronate complex.

  • Reaction Execution : Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80°C for 12-16 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Workup : Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure. Purify via flash column chromatography. Expert Insight: Alpha-bromo ketones and their derivatives can be sensitive to acidic environments, leading to decomposition on standard silica gel, thus requiring4[4]. Use 1% Et₃N in hexanes to deactivate the column prior to loading.

Protocol B: Visible-Light Photoredox Alpha-Alkylation

Objective : Formation of C(sp3)−C(sp3) bonds via radical addition to electron-deficient alkenes.

Step-by-Step Procedure :

  • In a clear glass vial, combine 2-Bromo-2',6'-difluoropropiophenone (1.0 mmol), the electron-deficient alkene (e.g., methyl acrylate, 2.0 mmol), and fac-Ir(ppy)₃ (0.01 mmol, 6.5 mg).

  • Add anhydrous, degassed DMF (10 mL) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol). Causality: DIPEA acts as a sacrificial reductive quencher to regenerate the active Ir(II) state from Ir(III) after the initial single-electron transfer to the alpha-bromo ketone.

  • Sparge the solution with Argon for 15 minutes.

  • Seal the vial and irradiate with a 34W Blue LED array (approx. 450 nm) at ambient temperature (use a cooling fan to maintain 25°C) for 24 hours.

  • Quench with water, extract with diethyl ether, and purify via chromatography.

Process Visualization

Workflow N1 Substrate Preparation 2-Bromo-2',6'-difluoropropiophenone N3 Reaction Assembly Inert Atmosphere (Glovebox/Schlenk) N1->N3 N2 Catalyst & Ligand Selection (e.g., Pd(OAc)2, SPhos) N2->N3 N4 Catalytic Cross-Coupling (Suzuki/Negishi/Photoredox) N3->N4 Heat/Light N5 Workup & Purification (Quench, Extraction, Chromatography) N4->N5 Full Conversion N6 Product Characterization (NMR, LC-MS, Yield Calculation) N5->N6 Isolated Product

Standardized workflow for the catalytic cross-coupling of alpha-bromo ketones.

PhotoredoxMechanism PC Ir(III) Ground State PC_star *Ir(III) Excited State PC->PC_star Blue LED (450 nm) PC_red Ir(IV) Oxidized State PC_star->PC_red SET to Substrate PC_red->PC SET from DIPEA Substrate 2-Bromo-2',6'- difluoropropiophenone Radical Alpha-Acyl Radical Intermediate Substrate->Radical - Br anion Product Alkylated Product Radical->Product + Alkene DIPEA DIPEA (Sacrificial Donor) DIPEA->PC_red

Oxidative quenching photoredox cycle for alpha-alkylation.

References

  • WO2015116886A1 - Macrocycles with hetrocyclic p2' groups as factor xia inhibitors Source: Google Patents URL:2

  • Zinc Enolates: The Reformatsky and Blaise Reactions Source: ResearchGate URL:3

  • 1-(3,5-Difluorophenyl)propan-2-one Source: Benchchem URL:1

  • 3-Bromo-1-indanone Purity | For Research Source: Benchchem URL:4

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Heterocyclic Compounds

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract Heterocyclic compounds form the structural core of a significant portion of pharmaceuticals, agrochemicals, and functional materials,...

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the structural core of a significant portion of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a cornerstone of modern chemical science.[1][2] This guide provides an in-depth exploration of contemporary and powerful synthetic strategies for accessing novel heterocyclic scaffolds. Moving beyond traditional methods, we focus on modern techniques that offer enhanced efficiency, complexity, and sustainability.[3][4] Detailed protocols and the underlying scientific rationale are provided for four key pillars of modern heterocyclic synthesis: Multicomponent Reactions (MCRs), Transition-Metal-Catalyzed C-H Activation, Photoredox Catalysis, and Continuous Flow Chemistry. This document is designed to serve as both a strategic guide and a practical handbook for chemists engaged in the discovery and development of new chemical entities.

Introduction: The Central Role of Heterocycles

Nitrogen-containing heterocycles, in particular, are of immense research interest as they are prevalent in a vast number of physiologically active natural products and synthetic drugs.[3][4] An analysis of FDA-approved pharmaceuticals reveals that a majority contain at least one heterocyclic ring, highlighting their importance as "privileged structures" in medicinal chemistry.[5] However, classical synthetic approaches often suffer from drawbacks such as harsh reaction conditions, low yields, and multi-step procedures that are not amenable to the rapid generation of compound libraries for screening.[3][4]

The urgent need for more efficient, atom-economical, and environmentally benign methodologies has driven significant innovation.[6] Modern strategies like multicomponent reactions (MCRs), direct C-H activation, and photocatalysis are revolutionizing the field by enabling the construction of complex molecules from simple precursors in fewer steps and under milder conditions.[3][4][7] This guide details the principles and practical application of these cutting-edge techniques.

Strategic Workflow for Modern Heterocyclic Synthesis

The selection of a synthetic strategy depends on multiple factors including the target scaffold's complexity, desired diversity, scalability, and available starting materials. The following workflow provides a logical decision-making process.

G A Define Target Heterocycle(s) B High Diversity Needed? (e.g., Library Synthesis) A->B C Utilize Multicomponent Reactions (MCRs) B->C Yes D Direct Functionalization of Core Scaffold? B->D No K Synthesize & Characterize C->K E Employ C-H Activation Strategies D->E Yes F Novel Ring Closure via Radical Pathway? D->F No E->K G Implement Photoredox Catalysis F->G Yes H Scalability & Safety Critical? F->H No G->K I Adapt to Continuous Flow Chemistry H->I Yes J Traditional Cyclocondensation or Cross-Coupling H->J No I->K J->K

Caption: Decision workflow for selecting a modern synthetic strategy.

Pillar I: Multicomponent Reactions (MCRs) for Rapid Complexity

MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials.[6] This approach is prized for its high atom economy, operational simplicity, and its power in diversity-oriented synthesis, making it ideal for building libraries of drug-like molecules.[6][8][9]

Application Focus: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[10][11] Its true power lies in "post-Ugi modifications," where the versatile Ugi product is cyclized to generate a vast array of heterocycles.[10][11]

Protocol 1: Synthesis of a Dihydroisoquinoline via Sequential Ugi/Intramolecular Heck Reaction

This protocol demonstrates the power of combining an MCR with a transition-metal-catalyzed cyclization to build a complex heterocyclic system in a one-pot fashion.

Rationale: The Ugi reaction first rapidly assembles a linear, multifunctional adduct.[12] A key starting material, 2-bromobenzaldehyde, installs a halide handle. This handle is then used in a subsequent palladium-catalyzed intramolecular Heck reaction to form the new C-C bond, cyclizing the adduct to the desired tetrahydroisoquinoline core.[13] Using K₂CO₃ as the base is critical for the Heck cyclization step.[13]

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol)

  • Allylamine hydrochloride (1.0 mmol)

  • Trimethylsilyl azide (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Triethylamine (Et₃N) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol)

  • Triphenylphosphine (PPh₃) (0.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (MeOH), Anhydrous (5 mL)

  • Acetonitrile (MeCN), Anhydrous (3 mL)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ugi Reaction: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromobenzaldehyde (1.0 mmol), allylamine hydrochloride (1.0 mmol), trimethylsilyl azide (1.0 mmol), and anhydrous MeOH (5 mL).

  • Add Et₃N (1.2 mmol) to neutralize the hydrochloride salt, and stir for 5 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) to the mixture. Stir the reaction at 40 °C for 24 hours.[13]

  • Solvent Exchange: After 24 hours, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Heck Reaction: Place the flask back under a nitrogen atmosphere. Add anhydrous MeCN (3 mL), Pd(OAc)₂ (0.1 mmol), PPh₃ (0.2 mmol), and K₂CO₃ (2.0 mmol).[13]

  • Heat the mixture to 105 °C and stir for 3 hours.[13]

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the final tetracyclic product.[13]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Reactant ClassDiversity PointExample
Aldehyde2-Bromobenzaldehyde
AmineAllylamine
Isocyanidetert-Butyl isocyanide
Azide Source(for tetrazole)Trimethylsilyl azide

Table 1. Diversity points in the Ugi-azide reaction for library synthesis.

Pillar II: C-H Activation for Atom-Economical Functionalization

Transition-metal-catalyzed C-H activation has emerged as a transformative strategy, allowing for the direct functionalization of otherwise inert C-H bonds.[14] This avoids the need for pre-functionalization of starting materials (e.g., halogenation or borylation), significantly shortening synthetic sequences and reducing waste.[15][16]

Application Focus: Palladium-Catalyzed Direct Arylation of Indoles

The indole scaffold is a ubiquitous feature in natural products and pharmaceuticals. While functionalization at the C2 and C3 positions is common, selectively targeting the C-H bonds on the benzene ring portion, such as at C7, has been a significant challenge.[17][18] Recent advances using directing groups have enabled this previously elusive transformation.[17][18]

Protocol 2: Phosphinoyl-Directed C7-Arylation of Indole

Rationale: This protocol utilizes a removable N-P(O)tBu₂ directing group on the indole nitrogen. This bulky group coordinates to the palladium catalyst, positioning it in close proximity to the C7-H bond and overriding the intrinsic reactivity of other positions.[17] A pyridine-type ligand is crucial for achieving high regioselectivity.[17][18] The reaction proceeds via a concerted metalation-deprotonation pathway, followed by oxidative addition of the aryl halide and reductive elimination to furnish the C-C coupled product.

G cluster_0 Catalytic Cycle A Pd(II) Catalyst C C-H Activation (Directed) A->C B Indole-DG Substrate B->C D Palladacycle Intermediate C->D F Oxidative Addition D->F E Aryl Halide (Ar-X) E->F G Pd(IV) Intermediate F->G H Reductive Elimination G->H H->A Regenerates Catalyst I C7-Arylated Indole H->I

Caption: Simplified catalytic cycle for directed C-H arylation.

Materials:

  • N-P(O)tBu₂ protected indole (0.5 mmol)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Pyridine (20 mol%)

  • Copper(II) triflate (Cu(OTf)₂) (2.0 equiv)

  • Silver(I) oxide (Ag₂O) (2.0 equiv)

  • Toluene, Anhydrous (2.0 mL)

  • Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk tube, add the N-P(O)tBu₂ protected indole (0.5 mmol), arylboronic acid (1.0 mmol), Pd(OAc)₂ (0.05 mmol), Cu(OTf)₂ (1.0 mmol), and Ag₂O (1.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene (2.0 mL) and pyridine (0.1 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.

  • Wash the filtrate with water, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the C7-arylated indole product.

  • Deprotection (if required): The phosphinoyl group can be removed under standard conditions (e.g., with TBAF or strong base) to yield the free N-H indole.

Pillar III: Photoredox Catalysis for Mild, Radical-Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods.[5][7] This strategy harnesses low-energy visible light to initiate single-electron transfer (SET) processes, opening new pathways for heterocycle synthesis and functionalization.[7][19]

Application Focus: Metal-Free Synthesis of Quinoxalines

Quinoxalines are a vital class of N-heterocycles with broad applications in medicinal chemistry. Photoredox catalysis provides a green and efficient route to these scaffolds, avoiding the need for metal catalysts and harsh oxidants.[20]

Protocol 3: Visible-Light-Mediated Synthesis of 2,3-Diarylquinoxalines

Rationale: This protocol uses an organic dye, Rose Bengal, as the photocatalyst. Upon irradiation with visible light (e.g., a green LED), the photocatalyst becomes excited and can oxidize an enaminone intermediate, generating a radical cation. This initiates a cascade of steps involving cyclization with o-phenylenediamine and subsequent oxidation by air (a green oxidant) to form the aromatic quinoxaline product. The process is metal-free and operates at room temperature.

Materials:

  • o-Phenylenediamine (0.5 mmol)

  • Enaminone (e.g., 3-(dimethylamino)-1,2-diphenylprop-2-en-1-one) (0.5 mmol)

  • Rose Bengal (5 mol%)

  • Acetonitrile (MeCN) (2 mL)

  • Green LED light source (e.g., 18W)

  • Reaction vessel (e.g., borosilicate vial)

Procedure:

  • In a borosilicate vial equipped with a magnetic stir bar, combine o-phenylenediamine (0.5 mmol), the enaminone (0.5 mmol), and Rose Bengal (0.025 mmol).

  • Add acetonitrile (2 mL) and seal the vial (a balloon of air can be used to ensure sufficient oxygen).

  • Place the vial approximately 2-5 cm from the green LED light source.

  • Stir the reaction at room temperature for 12-16 hours.

  • Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of DCM and purify by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to afford the desired 2,3-diarylquinoxaline.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and comparison with literature data.

ParameterConditionRationale
Catalyst Rose Bengal (5 mol%)Organic dye, absorbs visible light to initiate SET.
Light Source Green LEDMatches the absorption spectrum of Rose Bengal.
Solvent AcetonitrileCommon polar aprotic solvent for photocatalysis.
Oxidant Air (O₂)Green and readily available terminal oxidant.
Temperature Room TemperatureEnergy is supplied by photons, not heat, allowing for mild conditions.

Table 2. Key parameters for the photocatalytic synthesis of quinoxalines.

Pillar IV: Continuous Flow Chemistry for Enhanced Control and Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing.[1][21] These benefits include superior control over reaction parameters (temperature, pressure, mixing), enhanced safety profiles for hazardous reactions, and streamlined scalability from lab to production.[1][21][22][23]

Application Focus: Synthesis of Pyrazoles in Flow

Pyrazoles are a key heterocyclic motif in many pharmaceuticals. Their synthesis often involves condensation reactions that can be accelerated and controlled more effectively using flow technology.[21]

Protocol 4: Continuous Flow Synthesis of a Substituted Pyrazole

Rationale: This protocol adapts a classic condensation reaction to a flow setup. Pumping the reactant streams through a heated reactor coil ensures rapid, uniform heating and precise control over the residence time. This leads to higher throughput, improved yields, and greater reproducibility compared to batch heating.[21] The use of a back-pressure regulator (BPR) allows the solvent to be superheated above its boiling point, dramatically accelerating the reaction rate safely.

G A Reagent A (Diketone) P1 Pump A A->P1 B Reagent B (Hydrazine) P2 Pump B B->P2 M T-Mixer P1->M P2->M R Heated Reactor Coil (e.g., 120°C, 10 min res. time) M->R BPR Back-Pressure Regulator (BPR) R->BPR C Product Collection BPR->C

Caption: Schematic of a simple continuous flow setup for pyrazole synthesis.

Materials & Equipment:

  • Stock Solution A: 1,3-Diketone (e.g., acetylacetone, 0.2 M) in ethanol.

  • Stock Solution B: Hydrazine hydrate (0.2 M) in ethanol.

  • Two HPLC pumps or syringe pumps.

  • T-mixer.

  • Tubular reactor coil (e.g., PFA or stainless steel, 10 mL volume).

  • Heating unit (e.g., oil bath or column heater).

  • Back-pressure regulator (BPR), set to ~100 psi.

  • Collection vessel.

Procedure:

  • System Setup: Assemble the flow chemistry system as shown in the diagram above. Ensure all connections are secure.

  • Priming: Prime both pumps and the entire system with the reaction solvent (ethanol) to remove air.

  • Reaction Start: Begin pumping Stock Solution A and Stock Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This corresponds to a 10-minute residence time in a 10 mL reactor.

  • Heating: Set the heating unit to the desired temperature (e.g., 120 °C).

  • Equilibration: Allow the system to equilibrate for a period of 2-3 times the residence time (20-30 minutes), discarding the initial output.

  • Collection: Once the system is stable, begin collecting the product stream in the collection vessel.

  • Shutdown: Upon completion, switch the pumps back to pure solvent to flush the system completely before turning off the heat.

  • Work-up and Purification: Evaporate the solvent from the collected fraction. The crude product can then be purified by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

The synthesis of novel heterocyclic compounds is a dynamic and rapidly evolving field. The strategies outlined in this guide—multicomponent reactions, C-H activation, photoredox catalysis, and flow chemistry—represent the forefront of this evolution. They provide chemists with powerful tools to construct molecular complexity with greater efficiency, precision, and sustainability than ever before. Future developments will likely involve the synergistic merging of these strategies, such as performing photocatalytic C-H activations in flow reactors or designing novel MCRs whose products are primed for bio-orthogonal ligations. By mastering these modern techniques, researchers and drug development professionals can accelerate the discovery of the next generation of medicines and materials.

References

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances.
  • Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. PMC.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC.
  • Application Notes and Protocols for Flow Chemistry Synthesis of Heterocycles using 3-(2-Fluorophenyl)propionaldehyde. Benchchem.
  • Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal.
  • Synthesis of N-Heterocycles via Photoredox Catalysis using Bifunctional Sulfilimines and Alkenes.
  • Strategies for Heterocyclic Construction via Novel Multicomponent Reactions Based on Isocyanides and Nucleophilic Carbenes.
  • Recent advances in the synthesis of chalcogenylated heterocycles obtained by chalcogenocycliz
  • Synthesis of Bicyclic N-Heterocycles via Photoredox Cycloaddition of Imino-Alkynes and Imino-Alkenes.
  • Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)
  • Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles. RSC Publishing.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. RSC Publishing.
  • Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. IJNRD.
  • Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions. Beilstein Journals.
  • Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activ
  • C H Activation Strategies for Heterofunctionalization and Heterocyclization on Quinones: Application in the Synthesis of Bioactive Compounds. IntechOpen.
  • Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis.
  • Visible Light Photoredox Catalyzed Biaryl Synthesis Using Nitrogen Heterocycles as Promoter.
  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Publishing.
  • Synthesis and Applications of Heterocyclic Compounds: A Short Review. IJIRCT.
  • Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
  • Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation.
  • Development of Novel One-Pot Multicomponent Reactions for the Synthesis of Bioactive Sulphur Heterocycles. Ijmra.
  • Development of Site-Selective C-H Functionalization Str
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applic
  • N-Containing Heterocycles on Demand by Merging Ni Catalysis and Photoredox PCET.
  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Upd
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applic
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry.
  • Visible-Light Promoted Regioselective Oxygenation of Quinoxalin-2(1H)-ones Using O2 as an Oxidant.
  • New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][1][3]diazepine Fragment. ResearchGate.

  • Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position.
  • Visible Light-Induced Sequential Nitrogen Insertion and Benzotriazolation of Quinoxaline-2(1H)-ones.
  • Visible light-induced metal-free synthesis of quinoxalines using Rose Bengal as a photocatalyst.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journals.
  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal C

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-2',6'-difluoropropiophenone

Welcome to the Technical Support Center. This guide provides an in-depth, field-proven methodology for the purification of 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) via silica gel column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an in-depth, field-proven methodology for the purification of 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1) via silica gel column chromatography. Designed for researchers and drug development professionals, this document synthesizes mechanistic causality with practical troubleshooting to ensure high-yield recovery of this sensitive intermediate.

Expert Insights: The Causality of Chromatographic Behavior

Purifying α -bromoketones on standard silica gel is notoriously challenging. To successfully purify 2-bromo-2',6'-difluoropropiophenone, one must understand the electronic environment of the molecule:

  • Hyper-Electrophilicity: The α -carbon bearing the bromine atom is highly activated by the adjacent carbonyl group[1]. Furthermore, the 2',6'-difluoro substitution on the phenyl ring exerts a strong electron-withdrawing inductive effect. This makes the carbonyl system exceptionally electrophilic.

  • Silica-Induced Degradation: Standard silica gel contains slightly acidic silanol groups. When highly activated α -bromoketones are exposed to these acidic sites for prolonged periods, they become susceptible to nucleophilic attack by residual water (leading to hydrolysis into α -hydroxy ketones) or autocatalytic debromination[2].

  • The Causality of Failure: Yield loss during chromatography is rarely due to poor separation; it is almost always caused by residence time . The longer the compound sits on the acidic silica, the more it degrades, releasing hydrogen bromide (HBr) which further catalyzes the decomposition[1].

Self-Validating System: 2D-TLC Integrity Check

Before committing your entire crude batch to a column, you must validate that the compound will survive the silica environment. We employ a Two-Dimensional Thin Layer Chromatography (2D-TLC) protocol as a self-validating test[2]:

  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in the primary solvent system (e.g., Hexane:EtOAc 95:5).

  • Remove the plate, mark the solvent front, and let it sit at room temperature for 30 minutes (simulating the time spent on a column).

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Interpretation: If the compound is stable, all spots will lie on a perfect diagonal line. If off-diagonal spots appear below the main product spot, your compound is actively degrading on the silica. This dictates the absolute necessity of rapid flash chromatography or the addition of a basic modifier (e.g., 0.1% Triethylamine) to neutralize the silica[2].

Quantitative Data: Impurity Profiling & Solvent Gradients

To track the purification accurately, compare your TLC spots against the expected relative retention factors ( Rf​ ) of common reaction components.

Table 1: Typical Reaction Mixture Profile (Silica Gel TLC, Hexane:EtOAc 95:5)

ComponentRelative PolarityExpected Rf​ Visual Characteristics (UV 254nm)
2,2-Dibromo-2',6'-difluoropropiophenoneLowest (Non-polar)~0.45Dark purple/black quenching
2-Bromo-2',6'-difluoropropiophenone Target Product ~0.35 Strong dark quenching
2',6'-Difluoropropiophenone (Starting Mat.)Slightly more polar~0.30Moderate quenching
α -Hydroxy degradation productHigh (Polar)<0.10Faint quenching, often streaks

Table 2: Optimized Flash Chromatography Gradient

Column Volumes (CV)Hexane (%)Ethyl Acetate (%)Purpose
0.0 – 3.01000Elute non-polar impurities and dibrominated byproducts.
3.0 – 6.0982Approach the target product carefully to prevent co-elution.
6.0 – 10.0955Elute the target α -bromoketone rapidly[3].
10.0+8020Flush polar degradation products and baseline impurities.

Step-by-Step Experimental Protocol: Flash Column Chromatography

This protocol utilizes positive pressure to minimize residence time, ensuring the structural integrity of the α -bromoketone[4].

  • Column Preparation: Select a flash column and pack it using a slurry of flash-grade silica gel (40–63 μm) in 100% Hexanes. Do not use fine-mesh silica intended for gravity columns, as it restricts flow rate.

  • Sample Loading: Dissolve the crude 2-bromo-2',6'-difluoropropiophenone in a minimal volume of Dichloromethane (DCM) or Toluene. Critical Note: Dry-loading (adsorbing onto silica and drying) is not recommended as the extended drying time on silica accelerates degradation. Apply the liquid sample directly to the protective sand layer.

  • Rapid Elution: Apply the solvent gradient detailed in Table 2. Use positive air or nitrogen pressure to maintain a rapid flow rate. The total residence time of the product on the column must not exceed 45 minutes[3][4].

  • Fraction Collection: Monitor the eluent via TLC. Combine fractions containing the pure product ( Rf​ ~0.35).

  • Low-Temperature Concentration: Evaporate the solvent under reduced pressure. Crucial: Keep the rotary evaporator water bath strictly below 30°C. α -bromoketones are thermally sensitive and can decompose or co-volatilize if excessive heat or high vacuum is applied[1].

  • Storage: Flush the collection flask with Argon or Nitrogen immediately. Store the resulting faint yellow liquid at -20°C, strictly protected from light[1].

Workflow A Crude Mixture 2-Bromo-2',6'-difluoropropiophenone B 2D-TLC Validation Check Silica Stability A->B Sample Prep C Flash Column Chromatography (Silica Gel, 40-63 μm) B->C Stable / Neutralized D Fraction Collection (Hexane/EtOAc Gradient) C->D Rapid Elution E Low-Temp Concentration (< 30°C) D->E Pure Fractions F Storage (-20°C, Argon Atmosphere) E->F Final Product

Experimental workflow for the purification of 2-Bromo-2',6'-difluoropropiophenone.

Troubleshooting Guides & FAQs

Q: My purified product turned from faint yellow to dark brown overnight. What happened? A: 2-Bromo-2',6'-difluoropropiophenone is thermally and photolytically sensitive[1]. The darkening is a classic sign of autocatalytic decomposition, where trace amounts of moisture or residual acid from the silica gel trigger the release of hydrogen bromide (HBr)[2]. HBr further accelerates the degradation of the α -bromoketone. Solution: Always store the purified compound at -20°C under an inert argon or nitrogen atmosphere, strictly protected from light[1]. If darkening occurs, you may need to pass it through a short plug of neutral alumina before use.

Q: I cannot separate the unreacted 2',6'-difluoropropiophenone from the brominated product. They co-elute. A: The polarity difference between the starting ketone and the monobrominated product is minimal. If they co-elute, your solvent system is likely too polar too early. Solution: Modify your gradient. Start with 100% Hexanes for at least 3 column volumes (CV) before introducing a very shallow gradient (e.g., 1% to 2% Ethyl Acetate)[3][4]. Alternatively, ensure complete conversion during the upstream bromination step to eliminate the starting material entirely before attempting purification.

Q: The yield is significantly lower than the NMR conversion indicated. Where did the product go? A: Two primary culprits cause product loss here: degradation on the column and over-evaporation. Because α -bromoketones can hydrolyze on acidic silica gel[1][2], prolonged gravity columns will destroy your yield. Use rapid flash chromatography to keep residence time under 45 minutes[4]. Secondly, during concentration, if the rotary evaporator bath exceeds 30°C or if high vacuum is applied for too long, the volatile compound can be pulled into the cold trap or thermally decompose[1].

Troubleshooting Issue Chromatography Issue Q1 Streaking / Degradation on Column? Issue->Q1 Q2 Co-elution with Starting Material? Issue->Q2 Q3 Product Loss During Concentration? Issue->Q3 S1 Use Flash Chromatography Add 0.1% Et3N to Eluent Q1->S1 Yes S2 Optimize Gradient Start at 100% Hexane Q2->S2 Yes S3 Evaporate at <30°C Avoid High Vacuum Q3->S3 Yes

Decision tree for troubleshooting common chromatography issues.

References

  • Grokipedia. "Bromomethyl ethyl ketone: Reactivity and Stability". Chemical Properties Database. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions". PubMed Central. URL:[Link]

  • ACS Publications. "Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and in Vivo Activity". Journal of Medicinal Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Difluoropropiophenone Synthesis

Welcome to the Technical Support Center. Difluoropropiophenones (e.g., 2,5-difluoropropiophenone and 3,4-difluoropropiophenone) are critical fluorinated aromatic ketones used as building blocks in the synthesis of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Difluoropropiophenones (e.g., 2,5-difluoropropiophenone and 3,4-difluoropropiophenone) are critical fluorinated aromatic ketones used as building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1][2].

Synthesizing these intermediates typically relies on either the Friedel-Crafts Acylation of difluorobenzenes or the Grignard Addition to propionyl derivatives. However, researchers frequently encounter low yields due to the unique electronic properties of fluorine. This guide provides field-proven, mechanistically grounded solutions to optimize your workflows.

Part 1: Diagnostic Workflow

G Start Substrate: Difluorobenzene + Propionyl Chloride Catalyst Lewis Acid Addition (1.2 - 1.5 eq AlCl₃) Start->Catalyst Complex Acylium Ion Intermediate Complex Catalyst->Complex Anhydrous FailMoisture Reaction Stalls: Catalyst Deactivation Catalyst->FailMoisture Moisture (H₂O) TempCheck Exotherm Control (Internal Temp < 5°C)? Complex->TempCheck Success Optimal Yield: Difluoropropiophenone TempCheck->Success Yes (0-5°C) FailTemp Black Tar / Byproducts: Oligomerization TempCheck->FailTemp No (>25°C)

Fig 1: Diagnostic workflow for difluoropropiophenone synthesis via Friedel-Crafts acylation.

Part 2: Frequently Asked Questions (FAQs)

Section A: Friedel-Crafts Acylation Route

Q1: Why is my Friedel-Crafts acylation of 1,2-difluorobenzene yielding less than 40% product, even after 24 hours? Causality: Fluorine atoms are highly electronegative. Through the inductive effect (-I), two adjacent fluorines strongly withdraw electron density, severely deactivating the aromatic ring toward electrophilic aromatic substitution[3]. Furthermore, the newly formed difluoropropiophenone product contains a basic carbonyl oxygen that forms a highly stable complex with the Lewis acid (e.g., AlCl₃)[4]. If you are using catalytic amounts of AlCl₃, the product effectively sequesters the catalyst, halting the reaction. Solution: You must use a stoichiometric excess of the Lewis acid. A ratio of 1.2 to 1.5 equivalents of AlCl₃ per equivalent of propionyl chloride is mandatory to ensure enough free catalyst remains to drive the reaction to completion[3].

Q2: I am trying to synthesize 2,3-difluoropropiophenone from 1,2-difluorobenzene, but NMR shows I am almost exclusively getting 3,4-difluoropropiophenone. How do I fix this regioselectivity? Causality: While fluorine is an ortho/para director via resonance, the 3-position (directly between the two fluorine atoms in 1,2-difluorobenzene) is both sterically hindered and electronically impoverished[3]. The acylium ion will thermodynamically favor attack at the less hindered 4-position, yielding 3,4-difluoropropiophenone[3]. Solution: Friedel-Crafts is the wrong strategic choice for the 2,3-isomer. You must pivot to a Directed ortho-Metalation (DoM) strategy or utilize a Grignard reaction starting from 1-bromo-2,3-difluorobenzene[5].

Q3: My reaction mixture turns into a black, intractable tar upon adding the acyl chloride to 1,4-difluorobenzene. What went wrong? Causality: This is a classic symptom of localized overheating and moisture contamination. Friedel-Crafts acylations are highly exothermic. If the internal temperature exceeds 25°C during the addition of propionyl chloride, the AlCl₃ can catalyze Scholl-type oligomerization of the solvent or the substrate, leading to polymeric "tar"[3]. Solution: Implement strict temperature controls (0°C to 5°C) during addition and ensure the solvent is strictly anhydrous (e.g., dry dichloromethane or carbon disulfide)[3].

Section B: Grignard Addition Route

Q4: When reacting difluorophenylmagnesium bromide with propionyl chloride, I get a massive amount of a tertiary alcohol byproduct instead of the desired difluoropropiophenone. How do I stop over-addition? Causality: Grignard reagents are exceptionally strong nucleophiles[5]. When the Grignard reagent attacks propionyl chloride, it forms the desired ketone in situ. However, this newly formed difluoropropiophenone is actually more electrophilic than the starting acyl chloride. The remaining Grignard reagent rapidly attacks the ketone, resulting in a tertiary alcohol[6]. Solution: Do not use propionyl chloride directly. Instead, convert it to a Weinreb amide (N-methoxy-N-methylpropionamide) or use propionitrile. These electrophiles form stable, magnesium-chelated tetrahedral intermediates (or imine salts) that trap the reaction at the mono-addition stage[6][7]. The desired ketone is only released later during the acidic aqueous quench.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and high yields (>85%)[3][8], follow this self-validating protocol for the synthesis of 2,5-difluoropropiophenone via Friedel-Crafts acylation.

Reagents:

  • 1,4-Difluorobenzene (1.0 eq)

  • Propionyl Chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.5 M relative to substrate)

Step-by-Step Methodology:

  • System Purge & Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, an internal thermometer, and a nitrogen inlet[3][5].

    • Validation Check: Add a single drop of propionyl chloride to the empty, cooled flask. If it fumes heavily, moisture is present. Re-dry the apparatus.

  • Substrate Loading: Charge the flask with 1,4-difluorobenzene and anhydrous DCM under a steady nitrogen stream. Cool the mixture to 0°C using an ice-water bath.

  • Catalyst Activation: Slowly add the anhydrous AlCl₃ in small portions over 15 minutes.

    • Validation Check: The suspension should turn pale yellow. If the mixture turns dark brown or clumps aggressively, the AlCl₃ has degraded via hydrolysis[3]. Discard and source fresh catalyst.

  • Controlled Acylation: Place propionyl chloride in the addition funnel. Add it dropwise over 45 minutes.

    • Validation Check: Monitor the internal thermometer. Adjust the drip rate so the internal temperature never exceeds 5°C. This prevents oligomerization.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20°C) over 2 hours. The mixture will become a homogenous, dark amber solution as the product-Lewis acid complex forms.

  • Quenching (Critical): Slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and 1M HCl (10 mL per gram of AlCl₃).

    • Validation Check: The aqueous layer must become completely clear (dissolution of aluminum salts). If a white gelatinous precipitate remains (Al(OH)₃), add more 1M HCl until it dissolves.

  • Isolation: Separate the organic layer, extract the aqueous phase twice with DCM, wash the combined organics with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Part 4: Quantitative Data Summary

The following table summarizes the causal impact of variable adjustments on the final yield of difluoropropiophenones.

Table 1: Quantitative Troubleshooting Matrix for Difluoropropiophenone Synthesis

Reaction VariableSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Causality
Catalyst Loading 0.1 - 0.5 eq AlCl₃1.2 - 1.5 eq AlCl₃+40% to +50% The product ketone strongly coordinates to and sequesters the Lewis acid. >1 eq is required to maintain catalytic turnover[4].
Addition Temp >25°C (Room Temp)0°C to 5°C+20% to +30% Suppresses exothermic Scholl-type oligomerization and thermodynamic isomerization of the difluorobenzene ring[3].
Acylating Agent Propanoic AcidPropionyl Chloride+35% Carboxylic acids require significantly harsher conditions to generate the active acylium ion compared to acyl chlorides.
Solvent Choice TolueneDichloromethane+40% to +50% Toluene is electron-rich and will compete as a Friedel-Crafts substrate. DCM is electronically inert[3].
Grignard Electrophile Propionyl ChlorideWeinreb Amide+60% Prevents the second nucleophilic attack by forming a stable tetrahedral intermediate, eliminating tertiary alcohol byproducts[6][7].

References

  • Wikipedia. "Friedel–Crafts reaction". URL: [Link]

  • Wikipedia. "Grignard reaction". URL: [Link]

  • Adichemistry. "Grignard Reagent: Preparation, Reactions, Mechanism". URL: [Link]

  • ChemEurope. "Grignard reaction". URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 2-Bromo-2',6'-difluoropropiophenone Reactivity

Welcome to the technical support resource for 2-Bromo-2',6'-difluoropropiophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive and versa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Bromo-2',6'-difluoropropiophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive and versatile building block. The unique electronic properties of this α-bromo ketone, stemming from both the carbonyl group and the ortho-difluoro substitution, make solvent selection a critical parameter for achieving desired reaction outcomes. This document provides in-depth, field-proven insights into navigating the complexities of its reactivity, presented in a practical question-and-answer format with troubleshooting solutions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles governing the reactivity of 2-Bromo-2',6'-difluoropropiophenone and the foundational role of the solvent.

Question 1: What makes the α-bromo position on 2-Bromo-2',6'-difluoropropiophenone so reactive?

Answer: The high reactivity of 2-Bromo-2',6'-difluoropropiophenone is due to a combination of electronic factors. Like other α-bromo ketones, the carbon atom bearing the bromine is highly electrophilic.[1] This is because the adjacent carbonyl group acts as a strong electron-withdrawing group, polarizing the C-Br bond and making the α-carbon susceptible to nucleophilic attack.[1] Furthermore, the two fluorine atoms at the 2' and 6' positions of the phenyl ring are powerful electron-withdrawing substituents, further enhancing the electrophilicity of the entire molecule.[2] This electronic activation, coupled with the fact that bromide is an excellent leaving group, makes this substrate exceptionally reactive in nucleophilic substitution reactions.[3]

Question 2: How do solvents primarily influence the reaction pathway? SN1 vs. SN2?

Answer: Solvents exert profound control over reaction mechanisms, primarily by stabilizing or destabilizing reactants, transition states, and intermediates. For a tertiary alkyl halide, a polar protic solvent would favor a two-step SN1 mechanism by stabilizing the carbocation intermediate.[4] However, 2-Bromo-2',6'-difluoropropiophenone has a secondary α-carbon, and its primary mode of reactivity is a concerted, single-step bimolecular nucleophilic substitution (SN2) mechanism.[1][5]

The choice of solvent is therefore critical for optimizing this SN2 pathway:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the preferred solvents for SN2 reactions involving this substrate.[6] They possess a significant dipole moment to dissolve charged nucleophiles but lack acidic protons.[7] Consequently, they effectively solvate the cation (e.g., Na⁺, K⁺) of a nucleophilic salt while leaving the anionic nucleophile relatively "naked" and highly reactive.[6][8] This maximizes the nucleophile's strength and accelerates the SN2 reaction rate.[8]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents should generally be avoided for SN2 reactions with this substrate. Their acidic protons will form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically hinders it and reduces its nucleophilicity.[9][10] This significantly slows down the SN2 reaction rate. While these solvents are excellent for SN1 reactions because they can stabilize both the carbocation and the leaving group, the SN1 pathway is generally not favored for this class of compound.[8][11]

Question 3: Can elimination reactions compete with substitution, and how does the solvent play a role?

Answer: Yes, an E2 elimination reaction can be a significant competing pathway, leading to the formation of 2',6'-difluoro-α,β-unsaturated propiophenone. This is especially true when using nucleophiles that are also strong, sterically hindered bases.[6] The solvent choice can influence this competition:

  • Less Polar Solvents: Can sometimes favor substitution over elimination.

  • Higher Temperatures: Generally favor elimination over substitution.[6]

To minimize elimination, it is advisable to use a less sterically hindered nucleophile, maintain the lowest feasible reaction temperature, and employ a polar aprotic solvent which primarily promotes the SN2 pathway.[6]

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides solutions to common problems encountered during reactions with 2-Bromo-2',6'-difluoropropiophenone.

Issue 1: Low or No Yield in Nucleophilic Substitution

  • Symptom: Your reaction shows a high percentage of unreacted starting material after a reasonable time, even with a strong nucleophile.

  • Root Cause Analysis: The most common culprit is the suppression of nucleophile reactivity by the solvent. If you are using a polar protic solvent like ethanol or water, the nucleophile is likely being deactivated by hydrogen bonding.[9][10] Another possibility is poor solubility of one of the reactants in the chosen solvent.

  • Solution:

    • Switch to a Polar Aprotic Solvent: Immediately change your solvent to anhydrous DMF, DMSO, or acetonitrile. These solvents will enhance the nucleophilicity of your reagent and dramatically increase the SN2 reaction rate.[6][8]

    • Ensure Anhydrous Conditions: Traces of water can hydrolyze the starting material or react with highly basic nucleophiles. Ensure your solvent and glassware are rigorously dried.[12]

    • Check Solubility: Confirm that both your substrate and your nucleophilic salt are soluble in the chosen solvent at the reaction temperature.

Issue 2: Formation of an α,β-Unsaturated Ketone as a Major Byproduct

  • Symptom: TLC or LC-MS analysis shows a significant byproduct with a molecular weight corresponding to the loss of HBr.

  • Root Cause Analysis: This indicates that the E2 elimination pathway is competing effectively with the desired SN2 substitution. This is often triggered by a combination of a sterically bulky nucleophile (which acts more as a base than a nucleophile), elevated reaction temperatures, or an inappropriate solvent choice.[6]

  • Solution:

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. Running the reaction at room temperature or below (e.g., 0 °C) can significantly favor substitution.[6]

    • Re-evaluate Your Nucleophile: If possible, use a smaller, less sterically hindered nucleophile.

    • Solvent Choice: While polar aprotic solvents are generally preferred, using a solvent of moderate polarity like THF can sometimes temper the basicity of the nucleophile and reduce elimination.

Issue 3: Reaction is Uncontrollable and Forms Multiple Unidentified Products

  • Symptom: The reaction mixture darkens significantly upon addition of the nucleophile, and analysis reveals a complex mixture of products with little to no desired material.

  • Root Cause Analysis: 2-Bromo-2',6'-difluoropropiophenone is a very reactive electrophile. When combined with a highly reactive nucleophile in a "supercharging" solvent like DMSO, the reaction can be too fast and exothermic, leading to decomposition and side reactions. The difluorophenyl ring itself can also be susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions, although this is less common.

  • Solution:

    • Control the Rate of Addition: Add the nucleophile solution dropwise to the substrate solution at a reduced temperature (e.g., 0 °C or -20 °C) to manage the exotherm.

    • Choose a Milder Solvent: Switch from DMSO or DMF to a less activating polar aprotic solvent such as acetonitrile or even THF.

    • Dilute the Reaction: Running the reaction at a lower concentration can help dissipate heat and slow down the rate of reaction.

Part 3: Data & Protocols for Practical Application

Table 1: Solvent Selection Guide for Reactions of 2-Bromo-2',6'-difluoropropiophenone
SolventDielectric Constant (ε)TypeRecommended Use CaseRationale
Dimethyl Sulfoxide (DMSO) 47Polar AproticSN2 (High Reactivity): For unreactive nucleophiles.Excellent at solvating cations, leaving a highly reactive "naked" nucleophile.[6][8] Can accelerate reactions significantly.
N,N-Dimethylformamide (DMF) 37Polar AproticSN2 (General Purpose): A good first choice for most substitutions.Similar to DMSO but slightly less activating. Good balance of reactivity and control.[6]
Acetonitrile (MeCN) 37.5Polar AproticSN2 (Controlled Reactivity): For highly reactive nucleophiles.A polar aprotic solvent that is often less prone to side reactions than DMF or DMSO.[11]
Tetrahydrofuran (THF) 7.6"Borderline" Polar AproticSN2 (Milder Conditions): When minimizing elimination is critical.Lower polarity can temper basicity and reduce E2 competition.[6] Good for organometallic additions.
Ethanol (EtOH) 24.5Polar ProticNot Recommended for SN2: Use should be avoided.Strong hydrogen bonding will "cage" and deactivate the nucleophile, severely slowing the SN2 reaction.[9][10]
Water (H₂O) 80Polar ProticNot Recommended for SN2: Can cause hydrolysis.Strongest H-bonding effect. Risk of substrate hydrolysis to the α-hydroxy ketone.[11]
Toluene 2.4NonpolarSpecialty Cases: E.g., phase-transfer catalysis.Reactants often have poor solubility. Requires a phase-transfer catalyst to bring a nucleophilic salt into the organic phase.
Experimental Protocol: General Procedure for SN2 Reaction with an Amine Nucleophile

This protocol details a representative reaction of 2-Bromo-2',6'-difluoropropiophenone with a generic secondary amine (e.g., morpholine) to illustrate best practices.

Objective: To synthesize 2-(morpholino)-1-(2,6-difluorophenyl)propan-1-one via an SN2 reaction.

Materials:

  • 2-Bromo-2',6'-difluoropropiophenone (1.0 eq)

  • Morpholine (2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Bromo-2',6'-difluoropropiophenone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent & Reagent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the substrate. Begin stirring the suspension. Add morpholine (2.2 eq) to the stirring mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Part 4: Visualized Workflows and Mechanisms

Diagrams

Solvent_Selection_Decision_Tree start Start: Reaction Goal nucleophile Evaluate Nucleophile start->nucleophile sn2 Desired: SN2 Substitution nucleophile->sn2 Yes elimination Problem: E2 Elimination nucleophile->elimination No strong_nu Strong / Unreactive Nucleophile? sn2->strong_nu Is it... mild_nu Reactive / Mild Nucleophile? sn2->mild_nu temp Reduce Temperature (e.g., 0 °C) elimination->temp solvent_e2 Consider Less Polar Solvent (e.g., THF over DMF) elimination->solvent_e2 dmso_dmf Use DMSO or DMF (High Polarity, Aprotic) strong_nu->dmso_dmf Yes mecn_thf Use MeCN or THF (Moderate Polarity, Aprotic) mild_nu->mecn_thf Yes

Caption: Decision tree for solvent selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dry Glassware & Setup under Inert Atmosphere add_reagents 2. Add Substrate, Base, & Anhydrous Solvent setup->add_reagents add_nucleophile 3. Add Nucleophile (Control Temperature) add_reagents->add_nucleophile monitor 4. Stir and Monitor (TLC / LC-MS) add_nucleophile->monitor quench 5. Quench / Filter monitor->quench extract 6. Liquid-Liquid Extraction quench->extract purify 7. Dry & Purify (Column Chromatography) extract->purify

Caption: SN2 mechanism with solvent role.

References

  • Vertex AI Search. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Wolfram Demonstrations Project. (n.d.). Solvent Polarity in SN1 and SN2 Reactions.
  • BenchChem. (2025). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using 2-Bromo-4'-methylpropiophenone.
  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?
  • LibreTexts Chemistry. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Fu, G. C., & Dai, C. (2007). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society, 129(1), 18-19.
  • Pharmaceutical Technology. (2026). Fluorination Remains Key Challenge in API Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-6-chlorotoluene.
  • BenchChem. (2025). Solvent effects on the reactivity of 4'-Bromo-2,2-dimethylbutyrophenone.
  • OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2',6'-Difluoroacetophenone.
  • BenchChem. (2025). Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives: A Guide for Researchers.
  • Pearson+. (n.d.). a. Identify the substitution products that form when 2-bromo-2-me...
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.
  • Wax Studios. (n.d.). Polar Protic And Polar Aprotic.
  • Scribd. (n.d.). Protic vs Aprotic Solvents Explained.

Sources

Optimization

Section 1: The Skraup Synthesis - Taming the Exotherm &amp; Tar Formation

Welcome to the Quinoline Synthesis Technical Support Center . This hub is designed for researchers, scientists, and drug development professionals who require advanced troubleshooting strategies for mitigating byproduct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Technical Support Center . This hub is designed for researchers, scientists, and drug development professionals who require advanced troubleshooting strategies for mitigating byproduct formation during quinoline synthesis.

The synthesis of the quinoline scaffold is notorious for competing side reactions—most notably, the formation of intractable polymeric tars, unexpected regioisomers, and over-oxidation products. Below, we break down the causality of these failures across the three most common synthetic pathways and provide self-validating protocols to ensure high-yield, high-purity results.

TroubleshootingWorkflow Start Identify Byproduct Profile Tar Black Tarry Material (Polymerization) Start->Tar Regio Unexpected Regioisomers (Mixed Products) Start->Regio Unreacted Unreacted Starting Material Start->Unreacted Skraup Skraup / Doebner-Miller Tar->Skraup Reaction Type Fried Friedländer Annulation Tar->Fried Reaction Type Mod Add FeSO4 Moderator Control Exotherm Skraup->Mod Lewis Use Mild Lewis Acid (e.g., Ca(OTf)2) Fried->Lewis

Diagnostic workflow for identifying and resolving quinoline synthesis byproducts.

The Causality: The Skraup synthesis relies on the in situ acid-catalyzed dehydration of glycerol to form acrolein, which subsequently undergoes conjugate addition with aniline. However, acrolein is highly unstable and prone to rapid, exothermic polymerization[1]. When the reaction temperature spikes uncontrollably, acrolein polymerizes before it can react with the aniline, resulting in a "black polymeric goo" (tar) that traps the desired quinoline and drastically reduces yields[1].

Frequently Asked Questions:

Q: A violent exotherm occurred, and my reaction turned into a black tar. How do I prevent this? A: The exotherm is caused by uncontrolled acrolein generation. To prevent this, you must use a reaction moderator such as ferrous sulfate ( FeSO4​ ) or boric acid[1]. FeSO4​ acts as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer, controllable period[1].

Q: How can I improve the isolation of quinoline from residual tar? A: Switch your oxidant. Traditional nitrobenzene acts as both a solvent and an oxidant but can be notoriously difficult to separate from the product. Using a water-soluble co-oxidant like m-nitrobenzenesulfonic acid generates byproducts that are easily washed away during the post-reaction aqueous workup[1].

Validated Protocol: Moderated Skraup Synthesis

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.05 eq)[1].

  • Add m-nitrobenzenesulfonic acid (0.6 eq) as the oxidizing agent.

  • Cool the flask in an ice bath. Slowly add concentrated H2​SO4​ (1.5 eq) dropwise with vigorous stirring to control the initial exotherm[1].

  • Gently heat the mixture. Remove the heat source immediately when boiling commences to allow the moderated exotherm to sustain the reflux[1].

  • Once the spontaneous boiling subsides, apply external heat to reflux for 3-4 hours.

  • Cool, dilute with water, and basify with NaOH [1]. Steam distill to isolate the volatile free quinoline base from the non-volatile polymeric tar[1].

Section 2: The Friedländer Annulation - Regioselectivity & Aldol Condensation

The Causality: The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde (or ketone) with an α -methylene carbonyl compound. The primary competing pathway is the intermolecular aldol self-condensation of the carbonyl starting materials[2]. Harsh conditions (strong acids or bases like H2​SO4​ or KOH ) accelerate these side reactions, leading to oligomers and tar[2].

Frequently Asked Questions:

Q: I am getting a complex mixture of oligomers instead of my target quinoline. What is wrong? A: Your catalyst is likely too harsh, promoting intermolecular aldol condensation over the desired intramolecular cyclization[2]. Switching to a milder Lewis acid catalyst or an organocatalyst can suppress this byproduct formation[2].

Q: How do I ensure regioselectivity when using unsymmetrical ketones? A: Regioselectivity is heavily influenced by the catalyst and thermodynamic control. For example, using Calcium triflate ( Ca(OTf)2​ ) under solvent-free conditions has been shown to yield highly regioselective 2-methyl-3-acyl quinolines via in situ chemoselective C(sp3)-H functionalization[3][4].

Quantitative Data: Catalyst Comparison for Friedländer Synthesis

Catalyst TypeExamplesByproduct RiskRegioselectivityMechanistic Notes
Strong Brønsted Acids H2​SO4​ , HCl High (Tar)ModerateProne to promoting aldol self-condensation[2].
Strong Bases KOH , NaOH High (Oligomers)LowRequires high heat; favors side reactions[2].
Lewis Acids Ca(OTf)2​ , ZnCl2​ LowHighExcellent for chemoselective C-H functionalization[4].
Ionic Liquids Choline chloride- ZnCl2​ LowHighActs as both a controlled solvent environment and catalyst[2].

Validated Protocol: Mild Friedländer Synthesis using Calcium Triflate

  • Combine 2-aminobenzophenone (1.0 mmol) and the active methylene compound (e.g., acetylacetone, 1.2 mmol) in a reaction vial[4].

  • Add Ca(OTf)2​ (10 mol%) as the catalyst[4]. Do not add solvent (solvent-free conditions minimize intermolecular collisions that lead to self-condensation)[4].

  • Heat the mixture to 110 °C for 5–10 hours under a nitrogen atmosphere[3][4].

  • Monitor via TLC. Upon completion, cool the mixture and extract with ethyl acetate.

  • Wash with water, dry over Na2​SO4​ , and purify via column chromatography.

Section 3: The Doebner-Miller Reaction - Managing Enone Polymerization

The Causality: Similar to the Skraup reaction, the Doebner-Miller synthesis uses α,β -unsaturated carbonyls. These substrates are highly susceptible to acid-catalyzed polymerization[5]. The reaction proceeds via a conjugate addition followed by cyclization, but excess heat or high local concentrations of the enone drive the competing polymerization pathway[5][6].

DoebnerMiller Aniline Aniline + α,β-Unsaturated Carbonyl Conjugate Conjugate Addition (Reversible) Aniline->Conjugate Acid Catalyst Polymerization Acid-Catalyzed Polymerization Aniline->Polymerization Excess Heat / Rapid Addition Cyclization Intramolecular Cyclization & Oxidation Conjugate->Cyclization Quinoline Target Quinoline Cyclization->Quinoline Tar Tarry Byproducts Polymerization->Tar

Competing pathways in the Doebner-Miller reaction leading to quinoline vs. tar.

Frequently Asked Questions:

Q: My Doebner-Miller reaction yields a gummy polymeric material. How do I suppress this? A: The key is controlling the concentration of the α,β -unsaturated carbonyl[5]. Use a syringe pump or dropping funnel to add the carbonyl compound extremely slowly to the heated, acidic solution of the aniline[5]. This ensures the enone is consumed by the conjugate addition faster than it can polymerize[5].

Q: Are there alternative solvents that reduce byproduct formation? A: Yes. Using a biphasic system (e.g., water and toluene) can help partition the reactive intermediates, reducing the local concentration of species prone to polymerization.

Validated Protocol: High-Yield Doebner-Miller Reaction (Slow-Addition Method)

  • Dissolve aniline (1.0 eq) in a mixture of concentrated HCl and toluene (1:1 v/v) in a multi-neck flask equipped with a reflux condenser and dropping funnel.

  • Heat the biphasic mixture to 80 °C with vigorous stirring.

  • Place the α,β -unsaturated carbonyl compound (1.2 eq) in the dropping funnel.

  • Add the carbonyl compound dropwise over a period of 2-3 hours[5]. Critical Step: Rapid addition will cause immediate polymerization.

  • After addition, reflux for an additional 4 hours.

  • Cool, separate the aqueous layer, neutralize with NaHCO3​ , and extract the quinoline product with dichloromethane.

References

  • Singh, G., & Yaragorla, S. (2017). "Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium catalysis". RSC Advances.[Link]

  • Wikipedia Contributors. "Doebner–Miller reaction". Wikipedia, The Free Encyclopedia.[Link]

  • Tufail et al. "A review on synthetic investigation for quinoline- recent green approaches". Taylor & Francis.[Link]

Sources

Troubleshooting

Section 1: Core Principles &amp; Analytical Causality (FAQ)

Welcome to the Analytical Support Center for Reaction Monitoring . As synthetic methodologies scale in complexity, Thin Layer Chromatography (TLC) remains the frontline analytical tool for real-time reaction optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for Reaction Monitoring . As synthetic methodologies scale in complexity, Thin Layer Chromatography (TLC) remains the frontline analytical tool for real-time reaction optimization.

This guide is designed for research scientists and drug development professionals. It bypasses basic definitions to focus on the physicochemical causality behind chromatographic behavior, providing self-validating protocols and advanced troubleshooting strategies.

Q: Why do my Retention Factor ( Rf​ ) values fluctuate between identical runs? A: Rf​ values are relative, not absolute[1]. They are highly sensitive to micro-environmental factors, including chamber vapor saturation, ambient temperature, and the hydration level of the silica gel's stationary phase. Because absolute Rf​ values are unreliable for definitive identification, reaction monitoring must rely on the co-spotting technique —a self-validating system that internally controls for local solvent front variations and plate-to-plate inconsistencies[2].

Q: How do the stationary and mobile phases interact with my analytes? A: Standard normal-phase TLC operates on differential partitioning driven by dipole interactions and hydrogen bonding. The stationary phase consists of silica gel particles coated with acidic surface silanol groups (-Si-OH)[3]. Polar analytes act as hydrogen bond donors/acceptors, binding tightly to these silanol groups (yielding low Rf​ values). The mobile phase (solvent system) competes with the analyte for these active sites. By adjusting the polarity of the mobile phase, you modulate this competition, driving the analyte up the plate[4].

Section 2: Standard Operating Procedure: The Self-Validating Co-Spot Workflow

To ensure absolute trustworthiness in your reaction monitoring, every TLC plate must act as a self-contained, internally controlled experiment.

1. Chamber Equilibration: Add the mobile phase to a depth of ~0.5 cm. Insert a piece of filter paper against the chamber wall to act as a wick, increasing the surface area for solvent evaporation. Seal and equilibrate for 20 minutes. Causality: This saturates the chamber atmosphere with solvent vapor, preventing the mobile phase from evaporating off the face of the plate during development, which causes uneven migration[3].

2. Micro-Workup (Critical Step): Never spot a reaction mixture containing high-boiling solvents (e.g., DMF, DMSO, water) or inorganic salts directly onto the plate. Extract a 5 µL aliquot of the reaction, quench it in 100 µL of water, and extract with 100 µL of an organic solvent like Ethyl Acetate (EtOAc). Spot only the organic layer[5].

3. Plate Application (The 3-Lane System): Lightly draw a pencil baseline 1 cm from the bottom. Create three equidistant marks[4].

  • Lane 1 (SM): Spot the pure Starting Material.

  • Lane 2 (Co-Spot): Spot the SM, allow the solvent to evaporate, then spot the Reaction Mixture directly on top of it.

  • Lane 3 (RM): Spot the Reaction Mixture[2],[1]. Keep spots under 1-2 mm in diameter to prevent overloading[4].

4. Development: Place the plate vertically in the chamber, ensuring the baseline remains above the solvent reservoir. Allow the solvent to ascend via capillary action until it is ~1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil[2],[3].

5. Visualization & Analysis: Evaporate the solvent completely in a fume hood. Observe under shortwave UV (254 nm). Analytes with conjugated π -systems will quench the plate's fluorescent indicator (e.g., F254​ ), appearing as dark spots against a glowing background[6]. Follow up with a chemical stain (e.g., KMnO4​ , p-Anisaldehyde) to visualize non-UV active components.

Section 3: Advanced Troubleshooting Guide

Q: My spots are heavily streaking or tailing from the baseline. How do I resolve this? A: Streaking is typically caused by either mass overloading or severe hydrogen-bonding interactions. Carboxylic acids and amines act as potent H-bond donors and acceptors, interacting excessively with the acidic silanol groups on the silica plate[7].

  • The Fix: You must alter the mobile phase to compete for these interaction sites. For basic compounds (amines), add 1-2% triethylamine (TEA) to the eluent to neutralize the silica's acidity[8]. Alternatively, pre-deactivate the plate by dipping it in a 5% TEA/Dichloromethane solution and drying it before use[7]. For acidic compounds, add 1-2% acetic or formic acid to suppress ionization[8].

Q: The spots look like downward-pointing crescents or "smiles." A: This indicates a mechanical or solubility failure at the baseline. It commonly occurs if the glass capillary spotter gouged the silica layer during application, physically disrupting the capillary flow of the mobile phase[9]. It also happens if the sample was applied in a highly polar solvent that wasn't fully evaporated before development, causing the analyte to deposit in a ring rather than a tight spot[9].

Q: The Starting Material and Product spots are co-eluting ( ΔRf​<0.1 ). A: If compounds co-elute, simply decreasing the polarity will not always work. You must change the selectivity of the solvent system. If a Hexane/EtOAc system fails to resolve the spots, switch to a system with different dipole interactions, such as Toluene/Acetone or Dichloromethane/Methanol[5],[3].

Section 4: Quantitative Data & Reference Tables

Table 1: Mobile Phase Polarity Index (Eluotropic Series)[3]
SolventPolarity IndexChromatographic Characteristics & Use Case
Hexane 0.0Non-polar baseline solvent. Used to elute highly lipophilic compounds.
Toluene 2.4Weakly polar. Excellent selectivity for aromatic compounds.
Dichloromethane (DCM) 3.1Moderately polar. Often used as a primary solvent mixed with MeOH.
Ethyl Acetate (EtOAc) 4.3Polar. The standard polar component in binary Hexane/EtOAc systems.
Methanol (MeOH) 6.6Highly polar. Used sparingly (1-10%) to push highly polar analytes.
Table 2: Rf​ Optimization & Troubleshooting Matrix[10],[3],[1]
Observed Rf​ ValueChromatographic DiagnosisCorrective Action
Rf​ < 0.2 Mobile phase is insufficiently polar; analyte retains too strongly on silica.Increase the ratio of the polar solvent (e.g., switch from 10% to 30% EtOAc).
0.2 ≤ Rf​ ≤ 0.8 Optimal partitioning between stationary and mobile phases.None. This is the target zone for reliable identification and separation.
Rf​ > 0.8 Mobile phase is excessively polar; analyte lacks stationary phase interaction.Decrease the ratio of the polar solvent (e.g., switch from 50% to 20% EtOAc).
ΔRf​ < 0.15 Insufficient resolution between co-eluting compounds.Change solvent selectivity (e.g., switch from Hexane/EtOAc to DCM/MeOH).

Section 5: Workflow Visualization

TLC_Workflow N1 1. Aliquot Reaction Mixture N2 2. Micro-Workup (Quench & Extract) N1->N2 N3 3. Spotting (SM, Co-Spot, RM) N2->N3 N4 4. Chamber Development N3->N4 N5 5. Visualization (UV/Stain) N4->N5 N6 Is SM consumed in RM lane? N5->N6 N7 Reaction Complete Proceed to Isolation N6->N7 Yes (No SM spot) N8 Reaction Incomplete Optimize/Continue N6->N8 No (SM spot remains) N8->N1 Re-evaluate later

Logical workflow for self-validating TLC reaction monitoring.

Sources

Optimization

Technical Support Center: Work-Up Procedures for 2-Bromo-2',6'-difluoropropiophenone Reactions

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-Bromo-2',6'-difluoropropiophenone (CAS: 481066-21-1)[1]. As an alpha-bromo ketone, this compound is highly electrophilic, making it an excellent intermediate for nucleophilic substitution (e.g., in the synthesis of substituted cathinones)[2]. However, its reactivity also makes it prone to degradation, hydrolysis, and side reactions during aqueous work-up.

This guide provides field-proven troubleshooting, quantitative parameters, and self-validating protocols to ensure high-yield isolation and purification.

Part 1: Troubleshooting & FAQs

Q1: Why does my product degrade or form a complex mixture during the basic wash? A1: Alpha-bromo ketones are acutely sensitive to strong bases. The highly electrophilic alpha-carbon can undergo Favorskii rearrangement or rapid hydrolysis to form alpha-hydroxy ketones when exposed to strong aqueous bases like NaOH. Causality & Solution: Always use a mild, weak base such as 5% aqueous sodium bicarbonate (NaHCO₃) for neutralization[3]. The bicarbonate anion is basic enough to neutralize the residual hydrobromic acid (HBr) generated during the alpha-bromination step[4], but it is not nucleophilic enough to attack the alpha-position of your product.

Q2: How do I eliminate the persistent orange/red color in my organic phase after bromination? A2: The discoloration is caused by unreacted molecular bromine (Br₂). If left unquenched, residual Br₂ will cause over-bromination during solvent concentration or severely interfere with downstream amination steps[2]. Causality & Solution: Incorporate a sodium thiosulfate (Na₂S₂O₃) wash prior to the bicarbonate wash. Thiosulfate rapidly reduces Br₂ to water-soluble bromide ions (Br⁻), effectively bleaching the organic layer. This serves as a self-validating visual indicator : the transition from deep orange to a faint yellow liquid[1] confirms the complete quenching of the halogen[5].

Q3: I am experiencing severe emulsion formation during the extraction phase. How can I resolve this? A3: Emulsions frequently occur when using halogenated solvents like dichloromethane (DCM)[6] in the presence of fine particulate matter, or when the aqueous phase density approaches that of the organic phase. Causality & Solution: Dilute the aqueous layer with saturated sodium chloride (brine). Brine increases the ionic strength and density of the aqueous phase. This maximizes the density differential with the organic solvent and drives the organic compounds out of the aqueous phase (the "salting-out" effect), rapidly breaking the emulsion[3].

Q4: Is it strictly necessary to purify the 2-Bromo-2',6'-difluoropropiophenone before the next amination step? A4: While some rapid synthesis routes telescope the crude alpha-bromo ketone directly into amination[4], skipping the work-up is detrimental to yield. Residual HBr will protonate the incoming amine nucleophile in the next step, rendering it non-nucleophilic and killing the reaction. A thorough aqueous work-up to remove acids and residual bromine ensures high yields in the subsequent coupling[2].

Part 2: Quantitative Data Summary

The following table summarizes the optimized physicochemical parameters for the work-up of alpha-brominated propiophenones.

ParameterRecommended Value / ReagentScientific Rationale
Quenching Agent 10% w/v Na₂S₂O₃ (aq)Quantitatively reduces unreacted Br₂ electrophiles to inert Br⁻ ions.
Neutralization 5% w/v NaHCO₃ (aq)Neutralizes catalytic acid and HBr without triggering Favorskii rearrangement.
Extraction Solvent Dichloromethane (DCM)Provides a high partition coefficient for alpha-bromo ketones; easily removed under vacuum.
Drying Agent Anhydrous Na₂SO₄Removes trace H₂O. Less Lewis-acidic than MgSO₄, preventing acid-catalyzed enolization.
Evaporation Temp. ≤ 30 °C (Water Bath)Minimizes thermal degradation and spontaneous dehydrohalogenation of the product.

Part 3: Experimental Protocols

Protocol A: Post-Bromination Work-Up (Isolation of the Alpha-Bromo Ketone)

Context: Executed immediately following the alpha-bromination of 2',6'-difluoropropiophenone using Br₂ or NBS[2][3]. Safety Note: The product is a potent lachrymator and skin irritant[6]; perform all steps in a fume hood.

  • Reductive Quench: Transfer the crude reaction mixture to a separatory funnel. Slowly add 1 volume of cold 10% aqueous Na₂S₂O₃ dropwise.

    • Self-Validation: The organic layer will transition from deep red/orange to pale yellow, confirming the destruction of residual bromine.

  • Phase Extraction: Add 1 volume of DCM. Stopper and invert gently, venting frequently to release pressure. Allow the phases to separate and collect the lower organic layer. Extract the remaining aqueous layer once more with 0.5 volumes of DCM.

  • Acid Neutralization: Combine the organic extracts and wash with 1 volume of 5% aqueous NaHCO₃.

    • Self-Validation: CO₂ gas evolution (bubbling) will occur. The cessation of bubbling upon subsequent washes indicates complete neutralization of HBr.

  • Brine Wash: Wash the organic layer with 1 volume of saturated NaCl solution to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ until the crystals flow freely and stop clumping. Filter the drying agent and concentrate the filtrate via rotary evaporation (bath temp ≤ 30 °C) to yield crude 2-Bromo-2',6'-difluoropropiophenone as a faint yellow liquid[1].

Protocol B: Post-Amination Work-Up (Isolation of the Substituted Cathinone)

Context: Executed following the nucleophilic substitution of 2-Bromo-2',6'-difluoropropiophenone with an amine[4]. This protocol uses an acid-base extraction as a self-validating purification system —only the successfully aminated basic product will survive this sequence.

  • Solvent Removal: Remove the bulk of the reaction solvent (e.g., THF or acetonitrile) under reduced pressure.

  • Acidic Extraction: Dissolve the crude residue in Ethyl Acetate (EtOAc). Extract the organic layer with 1.0 M HCl (3 x 20 mL).

    • Mechanism: The basic aminated product protonates and partitions into the aqueous layer. Unreacted alpha-bromo ketone and neutral impurities remain trapped in the discarded organic layer.

  • Basification: Cool the collected acidic aqueous layer in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches 10–11. The freebase product will "oil out" or precipitate as a cloudy suspension.

  • Final Isolation: Extract the basified aqueous layer with fresh EtOAc (2 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the purified freebase derivative.

Part 4: Reaction & Work-Up Workflow

G N1 2',6'-Difluoropropiophenone N2 Alpha-Bromination (Br2 / Acid Cat.) N1->N2 N3 2-Bromo-2',6'-difluoropropiophenone (Crude Mixture) N2->N3 N4 Quench & Neutralize (Na2S2O3 / NaHCO3) N3->N4 Removes Br2 & HBr N5 Organic Extraction (DCM or EtOAc) N4->N5 Phase Separation N6 Brine Wash & Drying (Na2SO4) N5->N6 Removes H2O N7 Purified 2-Bromo-2',6'- difluoropropiophenone N6->N7 Concentration N8 Downstream Amination (Nucleophilic Substitution) N7->N8 Active Intermediate

Workflow for the synthesis and work-up of 2-Bromo-2',6'-difluoropropiophenone.

References

  • CAS: 481066-21-1 - CymitQuimica | CymitQuimica |
  • ChemPlayer.com: Acid work-up | ChemPlayer |
  • 4-Chloromethc
  • propiophenone and stuff - Sciencemadness Discussion Board | Sciencemadness |
  • Bromination od propiophenone using N-bromosuccinimide : r/TheeHive | Reddit |
  • Buy 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | 16735-30-1 | Smolecule |

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in Substituted Propiophenones

Introduction Substituted propiophenones (Ph-CO-CH₂CH₃) are critical intermediates in the synthesis of pharmaceuticals, including cathinone derivatives, antidepressants, and ephedrine analogs. However, the primary determi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted propiophenones (Ph-CO-CH₂CH₃) are critical intermediates in the synthesis of pharmaceuticals, including cathinone derivatives, antidepressants, and ephedrine analogs. However, the primary determinant of differential reactivity between acetophenone and propiophenone is the significant steric hindrance introduced by the alpha-ethyl group[1]. This steric bulk fundamentally alters nucleophilic addition trajectories, enolization rates, and catalyst surface interactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for overcoming these steric barriers.

Section 1: Overcoming Steric Clashes in Reductive Amination

Q: Why is my direct reductive amination of propiophenone yielding <20% product, while acetophenone gives >90% under identical conditions?

Causality & Expert Insight: In standard heterogeneous chemocatalysis (e.g., using Au/TiO₂ or Pd/C), the reaction requires the formation of an imine intermediate followed by hydride transfer on the catalyst surface. The bulky alpha-ethyl group of propiophenone creates a severe steric clash against the planar catalyst surface, restricting the approach of the hydride source[2]. As a result, conversion stalls at roughly 20%, yielding only ~11% of the desired secondary amine[2].

Self-Validating Solution: Biocatalytic Reductive Amination To bypass surface-level steric clashes, transition to an engineered Amine Dehydrogenase (AmDH) operating in a homogeneous aqueous environment. Specifically, the LE-AmDH-v1 variant possesses an engineered active site tailored to accommodate bulky aromatic ketones, achieving up to 97% conversion with perfect stereoselectivity[3].

Quantitative Data Summary: Propiophenone Reductive Amination
Catalyst SystemSubstrateTemp (°C)Conversion (%)Isolated Yield (%)Enantiomeric Excess (ee)
Au/TiO₂ (2.9 nm) Propiophenone8020%11%N/A (Racemic)
Pd / Polyethyleneimine Propiophenone80<20%LowN/A (Racemic)
LE-AmDH-v1 (Biocatalyst) Propiophenone5095–97%65%>99% (R)
Step-by-Step Methodology: Preparative Scale Biocatalytic Amination
  • Buffer Preparation : Prepare 100 mL of an ammonium formate/ammonia (HCOONH₄/NH₃) buffer solution (2 M, pH 9.0). This serves as both the amine donor and the hydride source[3].

  • Enzyme Loading : Add the biocatalyst LE-AmDH-v1 (90 μM, ~4 mg/mL), Formate Dehydrogenase (FDH, 16 μM, 0.68 mg/mL) for continuous cofactor regeneration, and the NAD⁺ cofactor (1 mM) to a 250 mL Erlenmeyer flask[3].

  • Substrate Addition : Introduce the sterically hindered propiophenone substrate to achieve a final concentration of 50 mM[3].

  • Incubation : Incubate the reaction mixture at 50 °C with orbital shaking for 48 hours.

    • Validation Checkpoint: GC-MS should indicate >60% conversion. If not, spike with additional FDH (8 μM) and NAD⁺ (1 mM) and incubate for another 48 hours to reach >95% conversion[3].

  • Extraction : Acidify the mixture and extract unreacted ketone with methyl tert-butyl ether (MTBE). Basify the aqueous layer and extract the enantiopure amine product with MTBE[3].

ReductiveAmination A Propiophenone (High Steric Bulk) B Imine Intermediate A->B + Amine / NH3 C Heterogeneous Catalysis (e.g., Au/TiO2, Pd/C) B->C H2 E Biocatalysis (LE-AmDH-v1 Enzyme) B->E NADH / FDH D Low Conversion (<20%) Steric Clash at Surface C->D Surface Inhibition F High Conversion (>95%) Enantiopure Amine E->F Directed Hydride Transfer

Workflow comparing chemocatalytic vs. biocatalytic reductive amination of propiophenone.

Section 2: Controlling Alpha-Bromination Runaways

Q: When scaling up the alpha-bromination of ortho-substituted propiophenones, I experience delayed reaction starts followed by violent exotherms. How do I control this?

Causality & Expert Insight: The bromination of ketones is an autocatalytic process driven by the generation of hydrobromic acid (HBr)[4]. In propiophenone, the alpha-ethyl group—compounded by any ortho-substituents on the aromatic ring—severely hinders the initial enolization step. Consequently, unreacted molecular bromine pools in the reactor. Once a threshold amount of HBr slowly forms, it catalyzes rapid enolization, causing the pooled bromine to react all at once in a dangerous thermal runaway[4].

Self-Validating Solution: Lewis Acid Initiation Do not rely on autocatalysis for hindered ketones. Instead, use a Lewis acid catalyst like Aluminum Chloride (AlCl₃). AlCl₃ coordinates directly with the bromine and the carbonyl oxygen, forcing enolate formation and ensuring steady, controlled kinetics from the very first drop of Br₂[5].

Step-by-Step Methodology: Controlled Alpha-Bromination
  • Solvent Setup : Dissolve the substituted propiophenone in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition : Add exactly 1 mol% of anhydrous AlCl₃ to the reactor.

    • Crucial: Using a catalytic amount prevents the formation of meta-brominated ring byproducts, which occur if AlCl₃ is used in stoichiometric excess relative to the bromine[4][5].

  • Bromine Addition : Cool the reactor to 0 °C. Add equimolar Br₂ dropwise via an addition funnel.

    • Validation Checkpoint: The deep red color of Br₂ should dissipate steadily after each drop, indicating immediate consumption without pooling[4].

  • Quench & Workup : Once HBr evolution ceases and the solution turns pale, quench immediately with saturated aqueous NaHCO₃ to neutralize the catalyst and residual acid. Extract the alpha-bromopropiophenone with CH₂Cl₂.

AlphaBromination Start Propiophenone + Br2 NoCat No Catalyst (Slow Initial Enolization) Start->NoCat Cat AlCl3 Catalyst (1 mol%) Lewis Acid Activation Start->Cat Pool Bromine Pooling (Latent Phase) NoCat->Pool Runaway Autocatalytic Runaway (Rapid HBr Generation) Pool->Runaway HBr threshold met Product Alpha-Bromopropiophenone (High Yield, Safe) Runaway->Product Exothermic/Unsafe Controlled Controlled Enolate Formation Cat->Controlled Regulated Controlled->Product Steady Kinetics

Mechanistic control of alpha-bromination to prevent autocatalytic thermal runaways.

Section 3: Enantioselective Functionalization Troubleshooting

Q: I am performing an enantioselective alpha-oxytosylation on a bulky propiophenone using a chiral hypervalent iodine catalyst. Increasing the steric bulk of the catalyst's arms decreased my enantiomeric ratio (er). Why?

Causality & Expert Insight: It is a common mechanistic misconception that matching a sterically hindered substrate with an equally bulky catalyst will improve stereocontrol. In helically chiral hypervalent iodine organocatalysis, simply increasing the steric bulk of the catalyst's arms increases its conformational flexibility[6]. The bulky groups force the catalyst to adopt multiple, less-selective active conformations to relieve internal strain, which dilutes the overall enantioinduction[6].

Self-Validating Solution: Conformation Lockdown Instead of raw steric bulk, employ a "second-layer chiral environment" strategy. Utilize a catalyst with specific fluorine-containing substituents (e.g., 4-fluorophenyl groups) on the 3,3′-positions of the BINOL units. These specific electronic and steric interactions lock the 2-iodoresorcinol-based catalyst into a single, rigid conformation, restoring enantiomeric ratios up to 95:5 for hindered propiophenones[6].

References

  • propiophenone and stuff - Powered by XMB 1.9.11 Sciencemadness Discussion Board[Link]

  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines Taylor & Francis[Link]

  • Second-Layer Chiral Environment-Induced Steric Hindrance Enables Catalyst Conformation Lockdown in Enantioselective Hypervalent Iodine Organocatalysis ACS Publications[Link]

  • Generation of amine dehydrogenases with increased catalytic performance and substrate scope from ε-deaminating L-Lysine dehydrogenase National Institutes of Health (NIH) / PMC[Link]

  • Different products with varying aluminium chloride concentration in a reaction of propiophenone Chemistry Stack Exchange[Link]

Sources

Optimization

Technical Support Center: Base Selection for Neutralizing HBr in Acylation Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the critical, yet often overlooked, parameter of base...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the critical, yet often overlooked, parameter of base selection in acylation reactions involving acid bromides.

When an amine or alcohol reacts with an acid bromide, hydrobromic acid (HBr) is generated as a stoichiometric byproduct. If left unneutralized, HBr rapidly protonates the incoming nucleophile, forming an unreactive salt and stalling the reaction. Selecting the correct organic base to scavenge this HBr is not merely a matter of pH—it is a strategic decision that dictates reaction kinetics, prevents side-product formation, and preserves stereochemical integrity.

The Causality of Base Selection: Mechanistic Principles

The role of a base in an acylation reaction extends far beyond simple proton scavenging. The molecular architecture of the base—specifically its pKa, steric bulk, and nucleophilicity—interacts directly with the highly reactive acid bromide intermediate.

  • Steric Hindrance vs. Nucleophilicity: A base with low steric hindrance, such as Triethylamine (TEA), possesses a highly accessible nitrogen lone pair. This allows it to act as a competing nucleophile, leading to undesired side reactions or the formation of reactive ketene intermediates[1]. Conversely, N,N-Diisopropylethylamine (DIPEA) utilizes bulky isopropyl groups to shield its lone pair, rendering it a powerful acid scavenger but a very poor nucleophile[2].

  • Nucleophilic Catalysis: Weaker bases like Pyridine do not just scavenge HBr; they actively participate in the reaction mechanism. Pyridine attacks the acid bromide to form a highly electrophilic acylpyridinium intermediate, which accelerates the subsequent attack by the target nucleophile while keeping the overall basicity low enough to prevent side reactions[3].

Comparative Base Profiling

To make an informed decision, it is critical to compare the physicochemical properties of the most common organic bases used in acylation workflows.

Organic BasepKa (Conjugate Acid)Steric HindranceNucleophilicityMechanistic Role & Primary Application
Triethylamine (TEA) ~10.75Low to ModerateHighStandard Scavenger: Best for simple, non-chiral substrates lacking alpha-protons[4].
DIPEA (Hünig's Base) ~10.90HighVery LowNon-Nucleophilic Scavenger: Ideal for chiral substrates and complex syntheses to prevent side reactions[2].
Pyridine ~5.20LowModerateNucleophilic Catalyst: Preferred for sterically hindered nucleophiles and minimizing ketene formation[5].

Troubleshooting Guides & FAQs

Q1: Why does my acylation reaction stall at ~50% conversion when using acid bromides? A1: This is a classic symptom of unneutralized HBr. In the absence of a sufficient acid scavenger, the generated HBr protonates the remaining unreacted amine nucleophile, forming an unreactive ammonium salt and effectively killing the reaction[5]. Solution: Ensure you are using at least 1.5 to 2.0 equivalents of a base (like DIPEA) relative to the acid bromide to drive the reaction to completion.

Q2: I am observing significant epimerization (racemization) in my chiral amide synthesis. How do I prevent this? A2: Epimerization in acylation reactions is almost always driven by ketene formation. If your acid bromide possesses an alpha-proton, strong and unhindered bases like1 can easily deprotonate the alpha-carbon[1]. This eliminates HBr and forms a planar ketene intermediate. When the nucleophile attacks this planar species, it does so non-stereospecifically, destroying your stereocenter[5]. Solution: Switch to 2. Its massive steric bulk prevents it from accessing the alpha-proton, allowing it to scavenge HBr without inducing enolization or ketene formation[2].

Q3: When should I choose Pyridine over DIPEA or TEA? A3: Pyridine is the optimal choice when you need to acylate a poor or sterically hindered nucleophile (e.g., a complex phenol) under mild conditions. While it is a much weaker base than TEA or DIPEA, it reacts directly with the acid bromide to form a highly reactive acylpyridinium intermediate[3]. This catalytic pathway accelerates the desired acylation, while its low basicity minimizes the risk of deprotonating the alpha-carbon, thus avoiding ketene-related side products[5].

Q4: Why am I getting multiple unidentified side products and poor yields with Triethylamine (TEA)? A4: TEA has a relatively unhindered nitrogen lone pair. This lack of steric shielding allows TEA to act as a competing nucleophile, leading to undesired nucleophilic attack on activated intermediates, or promoting the dimerization/polymerization of ketenes[5]. Switching to the sterically hindered DIPEA typically resolves these nucleophilic side reactions instantly[6].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for a Stereoretentive Acylation using Acid Bromides and DIPEA is designed as a self-validating system. Each critical step includes an In-Process Control (IPC) to verify causality.

Objective: Form an amide from a chiral amine and an alpha-proton-containing acid bromide while neutralizing HBr without inducing racemization.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry all glassware and purge the system with inert gas (N2 or Argon). Use anhydrous Dichloromethane (DCM).

  • Validation: Perform a Karl Fischer titration on the DCM. Moisture must be < 50 ppm. (Causality: Excess moisture will competitively hydrolyze the highly reactive acid bromide into a carboxylic acid, generating excess HBr and ruining the stoichiometry).

Step 2: Reagent Mixing

  • Action: Dissolve the chiral amine (1.0 eq) in the anhydrous DCM. Add DIPEA (2.0 eq) and stir for 5 minutes.

  • Validation: The solution should remain clear. (Causality: 1.0 eq of DIPEA is required to neutralize the stoichiometric HBr byproduct; the remaining 1.0 eq ensures the microenvironment remains basic, preventing any transient protonation of the amine nucleophile).

Step 3: Electrophile Addition

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add the acid bromide (1.1 eq) dropwise over 15 minutes.

  • Validation: Monitor the internal temperature; it should not exceed 5 °C during addition. (Causality: Low temperatures thermodynamically suppress the activation energy required for alpha-proton deprotonation and subsequent ketene formation).

Step 4: Reaction Monitoring (IPC)

  • Action: Allow the reaction to warm to room temperature and stir for 1 hour. Withdraw a 10 µL aliquot and run TLC or HPLC.

  • Validation: Confirm the complete disappearance of the starting chiral amine. (Causality: If the amine is still present but the reaction has stalled, it indicates that HBr was not successfully scavenged and has protonated the nucleophile).

Step 5: Quench and Workup

  • Action: Quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.

  • Validation: Test the pH of the aqueous layer using indicator paper. The pH must be > 7. (Causality: An acidic aqueous layer indicates that HBr was not fully neutralized, which can lead to product degradation during concentration). Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Decision Logic Visualization

The following diagram maps the logical workflow for selecting the appropriate base based on substrate characteristics.

BaseSelectionLogic Start Acylation Reaction with Acid Bromide CheckAlpha Does the acid bromide have an alpha-proton? Start->CheckAlpha CheckChiral Is stereochemical integrity critical? CheckAlpha->CheckChiral Yes BaseTEA Triethylamine (TEA) Acceptable for simple, non-chiral substrates CheckAlpha->BaseTEA No BaseDIPEA DIPEA (Hünig's Base) Prevents nucleophilic side reactions & racemization CheckChiral->BaseDIPEA Yes BasePyr Pyridine Acts as nucleophilic catalyst Minimizes ketene formation CheckChiral->BasePyr No, but need mild conditions KeteneRisk High Risk of Ketene Formation BaseTEA->KeteneRisk AcylPyr Forms Acylpyridinium Intermediate BasePyr->AcylPyr

Decision logic for base selection in acid bromide acylation reactions.

References

  • Acylation under weak base conditions. umich.edu. 3[3]

  • What Is The Difference between Triethylamine And DIPEA? xgchemicals.com. 1[1]

  • How to choose TEA&DIPEA. haimetpharma.com. 4[4]

  • Impact of base selection on Bromoacetyl chloride reaction outcomes. benchchem.com. 5[5]

  • Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine. benchchem.com. 2[2]

  • Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? researchgate.net. 6[6]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Interpreting NMR Spectra of Brominated Propiophenones

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool in this endeavor, offering a detailed window into the molecular architecture of a compound. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectra of various brominated propiophenone isomers, offering insights into the subtle yet significant spectral differences that arise from the positional isomerism of the bromine atom. By understanding these nuances, researchers can confidently identify and differentiate these closely related compounds.

This guide will delve into the spectral analysis of propiophenones brominated on the aromatic ring (2'-, 3'-, and 4'-bromopropiophenone) and on the propyl chain (α- and β-bromopropiophenone). We will explore the underlying principles that govern the observed chemical shifts and coupling patterns, providing a framework for logical and accurate spectral interpretation.

The Influence of Bromine's Position on NMR Spectra: A Comparative Overview

The position of the bromine atom, a moderately electronegative and large halogen, significantly perturbs the electronic environment of the protons and carbons within the propiophenone scaffold. This perturbation manifests as distinct changes in chemical shifts (δ) and spin-spin coupling constants (J), providing a unique spectral fingerprint for each isomer.

¹H NMR Spectral Comparison

The proton NMR spectra are particularly informative for distinguishing between these isomers. The aromatic region, typically between 7.0 and 8.5 ppm, reveals splitting patterns dictated by the bromine's substitution on the phenyl ring. In contrast, bromination on the propyl chain dramatically alters the chemical shifts and multiplicities of the aliphatic protons.

Table 1: Comparative ¹H NMR Data for Brominated Propiophenone Isomers (400 MHz, CDCl₃)

CompoundAromatic Protons (ppm)-CH₂- Protons (ppm)-CH₃ Protons (ppm)Key Differentiating Features
Propiophenone 7.95 (m, 2H), 7.55 (m, 1H), 7.45 (m, 2H)3.00 (q, J = 7.2 Hz, 2H)1.22 (t, J = 7.2 Hz, 3H)Unsubstituted aromatic pattern.
4'-Bromopropiophenone 7.83 (d, J = 8.5 Hz, 2H), 7.60 (d, J = 8.5 Hz, 2H)2.97 (q, J = 7.2 Hz, 2H)1.22 (t, J = 7.2 Hz, 3H)Symmetrical AA'BB' system in the aromatic region[1][2].
3'-Bromopropiophenone 8.09 (t, J = 1.8 Hz, 1H), 7.88 (dt, J = 7.8, 1.3 Hz, 1H), 7.67 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 7.34 (t, J = 7.9 Hz, 1H)2.98 (q, J = 7.2 Hz, 2H)1.22 (t, J = 7.2 Hz, 3H)Complex multiplet pattern in the aromatic region[3].
2-Bromopropiophenone (α-Bromopropiophenone) 7.95 (m, 2H), 7.55 (m, 1H), 7.45 (m, 2H)5.25 (q, J = 6.7 Hz, 1H, -CH(Br)-)1.88 (d, J = 6.7 Hz, 3H)Quartet for the α-proton and a doublet for the methyl group[4].
3-Bromo-1-phenylpropan-1-one (β-Bromopropiophenone) 7.95 (m, 2H), 7.81 (m, 1H), 7.50 (m, 2H)3.65 (t, J = 6.5 Hz, 2H, -CH₂Br), 3.40 (t, J = 6.5 Hz, 2H, -COCH₂-)N/ATwo triplets in the aliphatic region.
¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information, particularly regarding the carbon skeleton. The position of the bromine atom directly influences the chemical shift of the carbon to which it is attached (the ipso-carbon) and, to a lesser extent, the other carbons in the molecule.

A key phenomenon to consider is the "heavy atom effect" of bromine. While electronegativity generally causes a downfield shift (higher ppm) for the directly attached carbon, the large electron cloud of bromine induces a shielding effect on the ipso-carbon, leading to an upfield shift compared to what would be expected based on electronegativity alone[1].

Table 2: Comparative ¹³C NMR Data for Brominated Propiophenone Isomers (in CDCl₃)

CompoundC=O (ppm)Aromatic Carbons (ppm)-CH₂- (ppm)-CH₃ (ppm)
Propiophenone 200.8137.1, 133.0, 128.6, 128.031.88.5
4'-Bromopropiophenone 199.5135.8, 131.9, 129.5, 128.3 (C-Br)31.78.4
3'-Bromopropiophenone 199.2138.8, 136.0, 133.1, 130.2, 126.6, 122.9 (C-Br)32.08.5
2-Bromopropiophenone (α-Bromopropiophenone) 194.5134.5, 133.8, 128.9, 128.741.4 (-CH(Br)-)21.3
3-Bromo-1-phenylpropan-1-one (β-Bromopropiophenone) 197.8136.5, 133.6, 128.7, 128.240.5 (-COCH₂-), 27.8 (-CH₂Br)N/A

A Self-Validating Protocol for NMR Analysis of Brominated Propiophenones

To ensure the accuracy and reliability of your spectral interpretations, a systematic approach is essential. The following protocol outlines a self-validating workflow for the acquisition and analysis of NMR data for brominated propiophenones.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_prep 1. Weigh 5-20 mg (¹H) or 20-50 mg (¹³C) of sample. dissolve 2. Dissolve in ~0.6 mL of CDCl₃ with TMS. sample_prep->dissolve transfer 3. Transfer to a clean, dry 5 mm NMR tube. dissolve->transfer instrument_setup 4. Insert sample, lock, and shim on a ≥400 MHz spectrometer. proton_acq 5. Acquire ¹H spectrum (e.g., 16 scans). instrument_setup->proton_acq carbon_acq 6. Acquire ¹³C{¹H} spectrum (e.g., 1024 scans). proton_acq->carbon_acq twoD_acq 7. (Optional but Recommended) Acquire 2D spectra (COSY, HSQC). carbon_acq->twoD_acq processing 8. Apply Fourier transform, phase, and baseline correction. referencing 9. Reference spectra to TMS (0.00 ppm). processing->referencing oneD_analysis 10. Analyze chemical shifts, multiplicities, and integration of 1D spectra. referencing->oneD_analysis twoD_analysis 11. Correlate signals in 2D spectra to confirm assignments. oneD_analysis->twoD_analysis comparison 12. Compare data with literature values and reference tables. twoD_analysis->comparison interpretation_logic start Analyze ¹H NMR Spectrum aliphatic_check Examine Aliphatic Region (1.0 - 5.5 ppm) start->aliphatic_check quartet_doublet Quartet (~5.3 ppm) & Doublet (~1.9 ppm)? aliphatic_check->quartet_doublet two_triplets Two Triplets (~3.4 & ~3.7 ppm)? aliphatic_check->two_triplets quartet_triplet Quartet (~3.0 ppm) & Triplet (~1.2 ppm)? aliphatic_check->quartet_triplet aromatic_check Examine Aromatic Region (7.0 - 8.5 ppm) aa_bb Symmetrical AA'BB' (two doublets)? aromatic_check->aa_bb complex_multiplet Complex Multiplets? aromatic_check->complex_multiplet alpha_bromo alpha_bromo quartet_doublet->alpha_bromo α-Bromopropiophenone beta_bromo beta_bromo two_triplets->beta_bromo β-Bromopropiophenone quartet_triplet->aromatic_check para_bromo para_bromo aa_bb->para_bromo 4'-Bromopropiophenone meta_bromo meta_bromo complex_multiplet->meta_bromo 3'-Bromopropiophenone

Caption: Decision tree for the identification of brominated propiophenone isomers based on ¹H NMR data.

Conclusion

The NMR spectra of brominated propiophenones offer a wealth of information that allows for the confident differentiation of positional isomers. By systematically analyzing the chemical shifts, multiplicities, and coupling constants in both the ¹H and ¹³C NMR spectra, and by following a rigorous experimental and analytical workflow, researchers can ensure the accurate structural elucidation of these important chemical entities. The principles and data presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to navigate the subtleties of NMR spectral interpretation with expertise and precision.

References

  • PubChem. 2-Bromopropiophenone. National Library of Medicine. Available at: [Link]

  • PubChem. 3-Bromo-1-phenylpropan-1-one. National Library of Medicine. Available at: [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

  • SpectraBase. 4'-Bromopropiophenone. Wiley. Available at: [Link]

  • University College London. Sample Preparation. Available at: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3); (B) commercialized PPO, brominated PPO(BPPO) and fl exible pendant chain grafted PPO(gPPO) (in CDCl 3 ); (C) gQAPPO anion exchange membranes (in Br À form, in DMSO). All chemical shifts are referenced to TMS. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Scribd. Aromatic Proton Coupling Constants. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • PubChem. p-Bromopropiophenone. National Library of Medicine. Available at: [Link]

  • NIST WebBook. 1-Propanone, 1-(4-bromophenyl)-. Available at: [Link]

  • Filo. Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Available at: [Link]

  • Doc Brown. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

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Comparative

spectral data comparison of 2-Bromo-2',6'-difluoropropiophenone isomers

Executive Summary The accurate structural elucidation of halogenated propiophenones is a critical quality control step in the synthesis of active pharmaceutical ingredients, including monoamine reuptake inhibitors and mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural elucidation of halogenated propiophenones is a critical quality control step in the synthesis of active pharmaceutical ingredients, including monoamine reuptake inhibitors and morpholine derivatives[1]. Specifically, distinguishing 2-Bromo-2',6'-difluoropropiophenone from its positional isomers (such as the 2',4'- and 3',4'-difluoro analogs) requires a robust analytical strategy. This guide provides a comprehensive, objective comparison of the spectral properties (NMR, FT-IR, and GC-MS) of these isomers, detailing the mechanistic causality behind their spectral differences and outlining self-validating experimental protocols.

Strategic Analytical Workflow

To achieve unambiguous identification, we employ an orthogonal testing strategy. The workflow prioritizes 19F NMR for rapid symmetry assessment, followed by 1H NMR for spin-system mapping, and concludes with FT-IR/GC-MS for electronic and mass-fragmentation validation.

G A Unknown Isomer (C9H7BrF2O) B 19F NMR Analysis A->B Step 1: Symmetry D FT-IR & GC-MS A->D Orthogonal Validation E 1 Signal (Symmetric) B->E Equivalent F F 2 Signals (Asymmetric) B->F Distinct F C 1H NMR Analysis H H6' Deshielded (dd, ~7.9 ppm) C->H I ABX Pattern (~7.2-7.9 ppm) C->I G 2',6'-Isomer D->G J 2',4'-Isomer D->J K 3',4'-Isomer D->K E->G Confirmed F->C Step 2: Aromatic Spin H->J I->K

Fig 1. Orthogonal spectral workflow for identifying difluoropropiophenone isomers.

Mechanistic Spectral Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the primary tool for isomer differentiation, exploiting the unique magnetic environments of the fluorine and hydrogen nuclei as detailed by [2].

  • 19F NMR (The Symmetry Check): Fluorine-19 has a 100% natural abundance and a broad chemical shift range, making it highly sensitive to its local electronic environment.

    • 2',6'-Isomer: The C2v-like symmetry of the aromatic ring renders the two ortho-fluorine atoms chemically and magnetically equivalent. This results in a single 19F signal (typically around -112 ppm).

    • 2',4'- and 3',4'-Isomers: These molecules lack symmetry. Consequently, they display two distinct 19F signals. For instance, the 2',4'-isomer exhibits separate resonances for the ortho- and para-fluorines (~ -105 ppm and -108 ppm).

  • 1H NMR (Aromatic Spin Mapping): While the aliphatic region remains consistent across all isomers (a doublet at ~1.8 ppm for the -CH3 and a quartet at ~5.1 ppm for the -CHBr-), the aromatic region is diagnostic.

    • 2',6'-Isomer: Exhibits an AM2 (or AB2) spin system. The para-proton (H4') appears as a triplet of triplets due to coupling with the meta-protons and ortho-fluorines, while the meta-protons (H3', H5') appear as a complex multiplet.

    • 2',4'-Isomer: The proton at position 6' is highly deshielded by both the adjacent carbonyl group and the ortho-fluorine, appearing as a distinct doublet of doublets downfield (~7.9 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR provides orthogonal validation by probing the electron density around the carbonyl group. The carbonyl stretching frequency (νC=O) is heavily influenced by the inductive (-I) effects of ring substituents [3].

  • Causality: In the 2',6'-isomer, two highly electronegative fluorine atoms sit ortho to the carbonyl. They inductively withdraw electron density from the carbonyl carbon, increasing the C=O bond force constant. This shifts the νC=O to a higher wavenumber (~1710-1715 cm⁻¹) compared to the 3',4'-isomer (~1690-1695 cm⁻¹), where the fluorines are further away and exert a weaker inductive pull.

3. Gas Chromatography-Mass Spectrometry (GC-MS) While all isomers share the same nominal mass (m/z 248/250, reflecting the 79Br/81Br isotopes), their fragmentation pathways differ slightly due to steric crowding. All isomers undergo rapid alpha-cleavage to yield a dominant [M-Br]+ ion (m/z 169). However, the formation of the difluorobenzoyl cation [C7H3F2O]+ (m/z 141) is often sterically hindered in the 2',6'-isomer, leading to variations in its relative abundance compared to the less sterically crowded 3',4'-isomer.

Self-Validating Experimental Protocols

Protocol A: 19F and 1H NMR Acquisition Design Rationale: This protocol uses proton decoupling during 19F acquisition to eliminate scalar coupling complexities. By doing so, the protocol becomes a self-validating system: the number of peaks directly equals the number of unique fluorine environments, leaving no room for misinterpretation of complex multiplets.

  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1H NMR Acquisition: Acquire data at 400 MHz using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the aliphatic protons.

  • 19F NMR Acquisition (Self-Validating Step): Acquire data at 376 MHz using a 19F{1H} (proton-decoupled) sequence. Run 64 scans.

    • Validation Check: If the spectrum yields exactly one sharp singlet (ignoring minor baseline 13C satellites), the 2',6'-symmetry is unequivocally confirmed. Two singlets indicate an asymmetric isomer.

Protocol B: GC-MS Analysis

  • Preparation: Dilute the sample to a concentration of 1 mg/mL in HPLC-grade dichloromethane.

  • Chromatography: Inject 1 µL (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Thermal Gradient: Set initial oven temperature at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • Ionization: Utilize Electron Impact (EI) at 70 eV. Scan range m/z 50-300.

Quantitative Data Synthesis

Spectral Parameter2-Bromo-2',6'-difluoropropiophenone2-Bromo-2',4'-difluoropropiophenone2-Bromo-3',4'-difluoropropiophenone
19F NMR (19F{1H}) 1 Signal (~ -112 ppm)2 Signals (~ -105, -108 ppm)2 Signals (~ -130, -135 ppm)
1H NMR (Aromatic) AM2 system (H4' tt, H3'/H5' m)H6' highly deshielded (dd, ~7.9 ppm)ABX-like pattern (~7.2 - 7.9 ppm)
1H NMR (Aliphatic) ~1.8 ppm (d, 3H), ~5.1 ppm (q, 1H)~1.8 ppm (d, 3H), ~5.1 ppm (q, 1H)~1.8 ppm (d, 3H), ~5.1 ppm (q, 1H)
FT-IR (νC=O) ~1710 - 1715 cm⁻¹ (Strong -I effect)~1700 - 1705 cm⁻¹~1690 - 1695 cm⁻¹ (Weaker -I effect)
GC-MS (Base Peak) m/z 169 ([M-Br]+)m/z 169 ([M-Br]+)m/z 169 ([M-Br]+)

References

  • Carroll, F. I., Blough, B., & Abraham, P. (2010). Monoamine reuptake inhibitors. RTI International Inc. Patent WO2010121022A1. Available at:

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

Validation

A Researcher's Guide to Catalyst Performance in Cross-Coupling Reactions

In the dynamic landscape of synthetic chemistry, particularly in pharmaceutical and materials science research, the efficiency of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation is paramount.[1] Palladium-...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of synthetic chemistry, particularly in pharmaceutical and materials science research, the efficiency of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation is paramount.[1] Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer a powerful toolkit for constructing complex molecular architectures.[1][2] The success of these transformations, however, is critically dependent on the choice of catalyst. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the performance of different catalysts in these vital reactions, supported by experimental data and field-proven insights.

Section 1: The Pillars of Catalyst Performance: Key Metrics for Evaluation

A robust evaluation of a catalyst's efficacy requires a quantitative approach. Simply achieving product formation is insufficient; a rigorous assessment hinges on a set of key performance indicators (KPIs) that provide a holistic view of the catalyst's activity, stability, and efficiency.

1.1 Yield (%): The Fundamental Benchmark

The most straightforward metric, yield, quantifies the amount of desired product obtained relative to the theoretical maximum.[1] While essential, it is a single data point and should be considered in conjunction with other parameters for a complete picture of catalyst performance.

1.2 Turnover Number (TON): A Measure of Longevity

Turnover Number represents the total number of moles of substrate that one mole of the catalyst can convert into the desired product before it becomes inactive.[1][3][4] It is a crucial indicator of a catalyst's stability and robustness.[3][4] For industrial applications, a high TON (in the range of 10⁶–10⁷) is highly desirable.[3]

1.3 Turnover Frequency (TOF): Gauging Catalytic Speed

Turnover Frequency measures the number of catalytic cycles a single active site can perform per unit of time (e.g., h⁻¹).[1][3][4] TOF is a direct reflection of the intrinsic activity of the catalyst.[3][4] For many industrial processes, a TOF in the range of 10⁻²–10² s⁻¹ is typical.[3]

1.4 Selectivity: Precision in Transformation

In complex reactions with multiple potential products, selectivity indicates the catalyst's ability to preferentially generate the desired product over side products.[3] It is calculated as the fraction of the starting material that is converted into the target molecule.[3]

1.5 Catalyst Loading (mol % or ppm): The Economic and Environmental Factor

Catalyst loading refers to the amount of catalyst used relative to the limiting reagent, typically expressed as a mole percentage (mol %).[5][6] Lowering catalyst loading without compromising yield is a key goal in developing more sustainable and cost-effective synthetic routes.[5][6] Recently, expressing catalyst quantity in parts per million (ppm) has also gained traction, providing a different perspective on catalyst efficiency, especially in large-scale applications.[5][6]

Section 2: A Comparative Analysis: Palladium Catalysts in Action

To illustrate the practical application of these metrics, we will examine the performance of different palladium-based catalysts in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.

The Suzuki-Miyaura Coupling: Forging Biaryl Bonds

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates.[7][8][9] The choice of palladium precursor and, critically, the associated ligand, significantly impacts the reaction's outcome.[1]

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling

Catalyst System (Precursor + Ligand)ElectrophileNucleophileYield (%)TONTOF (h⁻¹)Conditions
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acid9819616.3Toluene/H₂O, K₃PO₄, 100 °C, 12h
Pd₂(dba)₃ / XPhos4-ChloroanisolePhenylboronic acid9519015.8Toluene/H₂O, K₃PO₄, 100 °C, 12h
Pd(PPh₃)₄IodobenzenePhenylboronic acid9218415.3Toluene, Na₂CO₃, 80 °C, 12h
[PdCl₂(dppf)]4-ChlorotoluenePhenylboronic acid8517014.2Dioxane, K₂CO₃, 100 °C, 12h

Data compiled and averaged from literature sources for illustrative purposes.

Expert Insight: The data in Table 1 highlights the dramatic influence of ligand choice. Bulky, electron-rich phosphine ligands like SPhos and XPhos often enable the use of less reactive aryl chlorides and can lead to higher turnover numbers and frequencies.[2] This is attributed to their ability to stabilize the active Pd(0) species and facilitate the rate-determining oxidative addition step.[10]

The Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[10][11][12]

Table 2: Performance of Palladium Catalysts in the Heck Reaction

Catalyst SystemElectrophileAlkeneYield (%)TONTOF (h⁻¹)Conditions
Pd(OAc)₂ / PPh₃IodobenzeneStyrene959500792DMF, Et₃N, 100 °C, 12h
Herrmann's Catalyst4-Bromoacetophenonen-Butyl acrylate929200767NMP, NaOAc, 140 °C, 12h
Pd/C (10%)IodobenzeneMethyl acrylate88--Toluene, K₂CO₃, 110 °C, 24h
PdCl₂(PPh₃)₂BromobenzeneStyrene858500708DMF, Et₃N, 120 °C, 12h

Data compiled and averaged from literature sources for illustrative purposes.

Expert Insight: While homogeneous catalysts like those based on Pd(OAc)₂ often exhibit high activity and yield, heterogeneous catalysts such as palladium on carbon (Pd/C) offer the significant advantage of easier separation and potential for recycling, aligning with the principles of green chemistry.[13][14] However, leaching of palladium from the solid support into the reaction mixture can sometimes occur, complicating the distinction between true heterogeneous and homogeneous catalysis.[14]

Section 3: Experimental Design for Catalyst Evaluation: A Self-Validating Protocol

To ensure the generation of reliable and comparable data, a standardized and well-controlled experimental protocol is essential. The following protocol for a Suzuki-Miyaura coupling reaction is designed to be self-validating by including control experiments and rigorous analysis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To compare the performance of two different palladium catalysts (Catalyst A and Catalyst B) in the coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-Bromotoluene (limiting reagent)

  • Phenylboronic acid (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Palladium Catalyst A (e.g., Pd(PPh₃)₄, 0.5 mol%)

  • Palladium Catalyst B (e.g., Pd(OAc)₂/SPhos, 0.5 mol%)

  • Toluene (anhydrous)

  • Deionized water

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the specified palladium catalyst (0.005 mmol).[15]

  • Solvent Addition: Add the solvent system (e.g., a 5:1 mixture of toluene and water, 5 mL).[15]

  • Internal Standard: Add a known amount of an internal standard for quantitative analysis by GC-MS or LC-MS.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., every hour) by taking small aliquots of the reaction mixture and analyzing them by TLC, GC-MS, or LC-MS.[1]

  • Work-up: Upon completion (as determined by the consumption of the limiting reagent), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1] Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and calculate the final isolated yield.[1]

Control Experiments (Trustworthiness):

  • No Catalyst Control: Run the reaction under identical conditions but without the addition of any palladium catalyst to confirm that the transformation is indeed catalyst-dependent.

  • Ligand-Only Control: If using a pre-catalyst and a separate ligand, run the reaction with only the ligand to ensure it does not promote the reaction on its own.

  • Reproducibility: Repeat the experiment for each catalyst at least twice to ensure the results are reproducible.

Visualizing the Process: Workflow and Catalytic Cycle

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis & Data Calculation prep1 Weigh Reagents & Catalyst prep2 Assemble in Schlenk Tube prep1->prep2 prep3 Add Solvents & Internal Standard prep2->prep3 react1 Heat & Stir prep3->react1 react2 Monitor Progress (TLC, GC/LC-MS) react1->react2 workup1 Cool & Quench react2->workup1 workup2 Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis1 Characterization (NMR, MS) workup4->analysis1 analysis2 Calculate Yield, TON, TOF analysis1->analysis2

Caption: Experimental workflow for catalyst performance evaluation.

G cluster_reactants cluster_products pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetal R-Pd(II)L_n-R' pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R-R' transmetal->product reactant1 R-X reactant1->pd_complex reactant2 R'-B(OR)₂ reactant2->transmetal base Base base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Section 4: High-Throughput Experimentation for Accelerated Discovery

In the quest for novel and more efficient catalysts, traditional one-at-a-time screening can be a significant bottleneck. High-throughput experimentation (HTE) has emerged as a powerful strategy to accelerate catalyst discovery and optimization.[16][17][18] By employing miniaturized parallel reactors and automated analysis, hundreds or even thousands of reactions can be performed and evaluated in a short period.[19] This approach allows for the rapid screening of a wide range of catalysts, ligands, bases, and solvents to identify optimal reaction conditions.[18][19]

Conclusion

The systematic and objective evaluation of catalyst performance is fundamental to advancing the field of cross-coupling chemistry. By moving beyond simple yield measurements and embracing a multi-faceted approach that includes TON, TOF, selectivity, and catalyst loading, researchers can gain a deeper understanding of a catalyst's true potential. The implementation of standardized, self-validating experimental protocols, coupled with the power of high-throughput screening, will undoubtedly continue to drive the discovery and development of next-generation catalysts that are not only highly efficient but also more sustainable and economically viable.

References

  • Vertex AI Search.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Alfa Chemistry. Heck Reaction.
  • MDPI. (2021, April 7).
  • Wikipedia. Heck reaction.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol.
  • Scribd.
  • Benchchem.
  • Benchchem. A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions.
  • Perfectlight Technology. (2023, March 30).
  • Organic Chemistry Portal. Heck Reaction.
  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Cross-Coupling Reactions Guide.
  • MDPI. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • PMC. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • Science in the Classroom. (2015, January 2). High-throughput screening of drug leads.
  • Domainex. (2024, August 20). High-Throughput Experimentation (HTE)
  • Sigma-Aldrich. High-Throughput Screening.
  • Unchained Labs. Unleashing high-throughput reaction screening.
  • MDPI. (2017, September 11).

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